B1579731 DL-SERINE (13C3; 15N)

DL-SERINE (13C3; 15N)

Cat. No.: B1579731
M. Wt: 109.06
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-SERINE (13C3; 15N) is a useful research compound. Molecular weight is 109.06. The purity is usually 98%.
BenchChem offers high-quality DL-SERINE (13C3; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-SERINE (13C3; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

109.06

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Chemical properties of DL-Serine (13C3; 15N) stable isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Chemical Properties and Applications of DL-Serine (


; 

) Document Type: Technical Guide / Whitepaper Version: 1.0 Date: October 26, 2023

Executive Summary

DL-Serine (


; 

) is a stable isotope-labeled isotopologue of the non-essential amino acid serine, characterized by the substitution of all three carbon atoms with Carbon-13 (

) and the nitrogen atom with Nitrogen-15 (

).[1][2] This uniform labeling results in a mass shift of +4 Daltons (Da) relative to the monoisotopic natural abundance form.

This guide details the physicochemical properties, spectroscopic signatures, and experimental utility of this isotope. While the L-enantiomer is the primary metabolic substrate, the DL-racemic mixture is frequently utilized as a cost-effective Internal Standard (IS) for non-chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification and in abiotic chemical synthesis studies.

Physicochemical Profile

The substitution of heavy isotopes alters the mass and vibrational modes of the molecule without significantly impacting its general chemical reactivity or steric properties in solution.

Table 1: Chemical Specification Data

PropertyValue / DescriptionNotes
Chemical Name DL-Serine (

;

)
Racemic mixture (50:50 D:L)
Molecular Formula

Uniformly labeled (U-13C, U-15N)
Molecular Weight 109.06 g/mol Natural Serine MW

105.09 g/mol
Mass Shift +4.0 Da 3


(+3) + 1


(+1)
Isotopic Purity Typically

99 atom %
Critical for reducing "M+3" crosstalk
Solubility Soluble in water (

250 mg/mL)
Polar, hydrophilic
pKa Values

-COOH: 2.21;

-NH

: 9.15
Negligible isotope effect on pKa
Appearance White to off-white crystalline solidHygroscopic

Spectroscopic Signatures

Mass Spectrometry (MS)

In LC-MS/MS applications, DL-Serine (


; 

) serves as an ideal internal standard because its +4 Da shift places it well outside the natural isotopic envelope of endogenous serine (typically M+1 and M+2).
  • Precursor Ion (

    
    ): 
    
    
    
    109.1
  • Primary Fragment Ion:

    
     63.1
    
    • Mechanism:[2][3] Loss of water (

      
      ) and carbon monoxide (
      
      
      
      ) from the carboxylic acid group.
    • Stoichiometry: The fragment retains the

      
      -carbon, 
      
      
      
      -carbon, and nitrogen.
    • Calculation: Natural fragment is

      
       60 (
      
      
      
      ). Labeled fragment adds
      
      
      and
      
      
      
      
      
      
      .
Nuclear Magnetic Resonance (NMR)

The presence of spin-active nuclei (


 spin-1/2, 

spin-1/2) makes this molecule highly active in heteronuclear NMR.
  • Scalar Coupling (

    
    -Coupling):  Strong one-bond couplings (
    
    
    
    and
    
    
    ) are observed.
    • 
      : 
      
      
      
      35–40 Hz.
    • 
      : 
      
      
      
      10–15 Hz.
  • Chemical Shifts (approximate relative to DSS/NH3):

    • Carbonyl (

      
      ):  ~173 ppm (Doublet due to 
      
      
      
      coupling)
    • Alpha (

      
      ):  ~57 ppm (Doublet of doublets due to 
      
      
      
      and
      
      
      )
    • Beta (

      
      ):  ~61 ppm (Doublet due to 
      
      
      
      )

Core Applications & Workflows

Isotope Dilution Mass Spectrometry (IDMS)

This is the primary application for the DL-racemic mixture. Since most LC-MS methods on C18 columns do not separate enantiomers, the DL-labeled standard co-elutes with the endogenous L-serine, providing robust correction for ionization suppression and matrix effects.

Protocol: Quantitative Analysis of Serine in Plasma

  • Stock Preparation: Dissolve DL-Serine (

    
    ; 
    
    
    
    ) in water to 10 mM. Store at -20°C.
  • Sample Prep:

    • Aliquot 50

      
      L plasma.
      
    • Add 10

      
      L Internal Standard Working Solution (e.g., 50 
      
      
      
      M).
    • Precipitate proteins with 150

      
      L ice-cold Methanol/Acetonitrile (1:1).
      
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • LC-MS/MS Analysis:

    • Inject supernatant onto a HILIC or C18-PFP column.

    • Monitor Transitions:

      • Analyte (Endogenous Serine):

        
        
        
      • Standard (Isotope):

        
        
        
  • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.

Metabolic Flux Analysis (MFA)

Note: For metabolic tracing in living systems, pure L-Serine (


; 

) is preferred to avoid competitive inhibition by D-Serine. However, DL is used in bacterial systems with racemases or abiotic degradation studies.

Pathway Visualization: The following diagram illustrates the divergence of the carbon backbone during serine catabolism.

SerineMetabolism Serine DL-Serine (13C3; 15N) [m/z 109] Glycine Glycine (13C2; 15N) [m/z 78] Serine->Glycine SHMT (Loss of C3) Pyruvate Pyruvate (13C3) [m/z 90] Serine->Pyruvate Serine Dehydratase (Loss of NH4) OneC 1-Carbon Unit (13C-Folate) Serine->OneC Side Product (C3 transfer) Cysteine Cysteine (Side chain labeled) Serine->Cysteine Transsulfuration

Caption: Metabolic fate of the triple-labeled serine carbon backbone.[1][3][4][5][6][7] SHMT = Serine hydroxymethyltransferase.

Technical Considerations & Troubleshooting

  • Chirality Warning: If your analytical method uses a chiral column (e.g., Crownpak CR-I) to separate D-Serine and L-Serine (relevant for neuroscience/NMDA receptor studies), this DL-isotope will split into two peaks. You must integrate the peak corresponding to the specific enantiomer you are quantifying.

  • Isotopic Exchange: The amine protons (

    
    ) and hydroxyl proton (
    
    
    
    ) are exchangeable with solvent water. However, the
    
    
    and
    
    
    atoms are non-exchangeable and stable under standard physiological and storage conditions.
  • Storage: Store desiccated at room temperature or -20°C. Solutions are stable for 6 months at -20°C but susceptible to bacterial degradation if non-sterile (serine is a prime carbon source for bacteria).

References

  • Cambridge Isotope Laboratories. "L-Serine (13C3; 15N) Product Specification & Applications." isotope.com. Link

  • Restek Corporation. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." restek.com, 2021. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 617, DL-Serine." PubChem, 2025.[7] Link

  • Fan, T. W-M., et al. "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics, 2012. Link

  • Sigma-Aldrich. "L-Serine-13C3,15N Product Data Sheet." sigmaaldrich.com.[7] Link

Sources

Technical Guide: Molecular Weight Calculation and Applications of [U-13C3, 15N]-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precise molecular weight calculation for [U-13C3, 15N]-L-Serine , a stable isotope-labeled analog of the amino acid serine. In this isotopologue, all three carbon atoms are replaced by Carbon-13 (


) and the single nitrogen atom is replaced by Nitrogen-15 (

).[1][2]

This compound serves as a critical internal standard and metabolic tracer in mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Accurate mass calculation is fundamental for defining precursor/product ion pairs in Multiple Reaction Monitoring (MRM) and resolving isotopologues in metabolic flux analysis (MFA).

Fundamental Constants & Isotopic Data

To ensure scientific integrity, calculations must use IUPAC-defined isotopic masses rather than standard atomic weights (which are averages of natural abundance).

Table 1: Precise Isotopic Masses (Unified Atomic Mass Units, Da)

ElementIsotopeExact Mass (Da)Natural Abundance (%)Role in [U-13C3, 15N]-Serine
Carbon

12.00000098.93Replaced

13.003355 1.073 Atoms (100% substitution)
Nitrogen

14.00307499.63Replaced

15.000109 0.371 Atom (100% substitution)
Hydrogen

1.00782599.987 Atoms (Natural Abundance)
Oxygen

15.99491599.763 Atoms (Natural Abundance)

Data Source: NIST Atomic Weights and Isotopic Compositions [1].

Step-by-Step Mass Calculation

Standard L-Serine ( )

First, we establish the baseline monoisotopic mass for unlabeled L-Serine.

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
    [3]
  • Oxygen (

    
    ): 
    
    
    

Total Monoisotopic Mass (Unlabeled): 105.042594 Da

[U-13C3, 15N]-L-Serine ( )

Next, we calculate the mass for the labeled isotopologue.

  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    

Total Exact Mass (Labeled): 109.049694 Da

The Mass Shift ( )

The mass difference utilized for mass spectrometry detection is:



Note: In low-resolution instruments, this is often approximated as a +4 Da shift (M+4), but high-resolution instruments (Orbitrap/Q-TOF) must target the exact 109.0497 m/z value.

Structural & Workflow Visualization

Molecular Composition Logic

The following diagram illustrates the structural breakdown and the specific atomic substitutions that drive the mass shift.

MolecularStructure Serine L-Serine Skeleton (C3 H7 N O3) Unlabeled Standard (Unlabeled) Monoisotopic Mass: 105.0426 Da Serine->Unlabeled Natural Abundance Labeled [U-13C3, 15N]-Labeled Exact Mass: 109.0497 Da Serine->Labeled Isotopic Enrichment C_group Carbon Backbone 3 x 12C Unlabeled->C_group N_group Amino Group 1 x 14N Unlabeled->N_group C13_group Heavy Carbon 3 x 13C (+3.010 Da) Labeled->C13_group N15_group Heavy Nitrogen 1 x 15N (+0.997 Da) Labeled->N15_group C_group->C13_group Substitution N_group->N15_group Substitution

Figure 1: Structural substitution logic comparing standard L-Serine to its 13C3 15N isotopologue.

Experimental Applications & Protocols

Metabolic Flux Analysis (MFA)

In MFA, [U-13C3, 15N]-Serine is used to trace the One-Carbon Metabolism pathway. The "M+4" parent ion allows researchers to distinguish exogenous serine (tracer) from endogenous serine (biosynthesized).

Key Transitions for LC-MS/MS (Positive Mode, ESI+):

  • Precursor Ion: 110.0570 m/z (

    
    , calculated as 
    
    
    
    )
  • Product Ions:

    • Loss of Formic Acid/Water: Common fragmentation pathways must be validated using the standard.

    • Glycine formation: If Serine converts to Glycine, the label distribution changes (e.g., loss of one

      
       via SHMT enzyme).
      
LC-MS/MS Method Development Protocol

To use this standard effectively, follow this self-validating workflow.

ExperimentalWorkflow Stock Stock Preparation 10 mM in 0.1M HCl Dilution Working Standard 1-10 µM in Mobile Phase Stock->Dilution MS_Tune MS Tuning (Infusion) Optimize DP, CE for 110.06 m/z Dilution->MS_Tune Infusion Chrom LC Separation HILIC Column (Polar Retention) MS_Tune->Chrom Method Setup Detection Data Acquisition Target M+4 Isotopologue Chrom->Detection Validation Isotopic Purity Check Ensure <1% M+3 interference Detection->Validation QC Step Validation->Stock If Fail, Recalibrate

Figure 2: Workflow for validating and utilizing [U-13C3, 15N]-Serine in LC-MS/MS analysis.

Protocol Steps:

  • Stock Preparation: Dissolve solid standard in 0.1 M HCl to enhance stability. Serine is prone to degradation in pure water over time.

  • Tuning: Infuse the standard directly into the MS source. Optimize Declustering Potential (DP) and Collision Energy (CE) specifically for the 110.06 m/z precursor. Do not assume parameters are identical to unlabeled serine.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or ZIC-pHILIC) as Serine is too polar for standard C18 retention [2].

  • Isotopic Interference Check: Analyze a blank sample and an unlabeled serine sample. Ensure there is no significant signal at the M+4 channel (110.06 m/z) to confirm the absence of naturally occurring heavy isotopes interfering with your tracer.

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Physical Measurement Laboratory. Available at: [Link]

  • PubChem. L-Serine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Unraveling Cellular Fates: A Technical Guide to Dual-Labeled DL-Serine Applications in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Stable isotope tracing has become an indispensable tool for mapping the intricate web of metabolic pathways that underpin cellular function, disease, and therapeutic response.[1] Among the various tracers employed, dual-labeled amino acids offer a superior level of resolution, allowing researchers to simultaneously track the fate of distinct atoms within a single molecule. This guide provides an in-depth exploration of the applications of dual-labeled DL-serine, particularly L-[¹³C₃, ¹⁵N]-serine, in the field of metabolomics. We will delve into the core principles of its use, the causal logic behind experimental design, detailed analytical protocols, and its power to elucidate complex metabolic reprogramming in critical areas such as oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into cellular metabolism.

The Centrality of Serine Metabolism

Serine is far more than a simple building block for protein synthesis. This "non-essential" amino acid sits at a critical crossroads of cellular metabolism, acting as a central node that links glycolytic intermediates to a vast array of biosynthetic and signaling pathways.[2][3] Cancer cells, in particular, often exhibit a heightened dependence on serine metabolism to fuel their rapid proliferation and maintain redox homeostasis.[2][4][5][6]

Key metabolic roles of L-serine include:

  • Primary Source of One-Carbon Units: Serine is the major donor of one-carbon units to the folate and methionine cycles.[7][8] These cycles are fundamental for the synthesis of nucleotides (purines and thymidylate), the universal methyl donor S-adenosylmethionine (SAM), and for maintaining cellular antioxidant capacity through glutathione production.[8][9]

  • Precursor for Biomolecules: It serves as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as essential lipids such as phospholipids and sphingolipids.[10][11]

  • Neurotransmission: In the central nervous system, L-serine is a precursor to D-serine, a key neurotransmitter that modulates neuronal function.[10][12]

Given this central role, tracking the flux of serine through these interconnected pathways is crucial for understanding disease states and identifying novel therapeutic targets.

GLU Glucose G3P 3-Phosphoglycerate (from Glycolysis) GLU->G3P SER L-Serine G3P->SER de novo Synthesis GLY Glycine SER->GLY SHMT1/2 CYS Cysteine SER->CYS LIP Phospholipids & Sphingolipids SER->LIP OCM One-Carbon Metabolism (Folate & Methionine Cycles) SER->OCM Major Donor PRO Protein Synthesis SER->PRO GLY->OCM NUC Nucleotide Synthesis OCM->NUC GSH Glutathione (Redox Balance) OCM->GSH

Caption: L-Serine as a central hub in cellular metabolism.

The Power of the Dual Label: Why ¹³C and ¹⁵N?

Standard stable isotope tracing often uses uniformly ¹³C-labeled nutrients to track the path of the carbon backbone through metabolic networks.[13] However, for an amino acid like serine, this only tells part of the story. The true analytical power comes from using a dual-labeled form, such as L-[¹³C₃, ¹⁵N]-serine.

The causality behind this choice is rooted in the primary metabolic fate of serine: its conversion to glycine by serine hydroxymethyltransferase (SHMT). In this reaction, the β-carbon of serine is transferred to tetrahydrofolate, entering the one-carbon pool, while the α-carbon and carboxyl-carbon, along with the nitrogen atom, are retained in the newly formed glycine molecule.

By using L-[¹³C₃, ¹⁵N]-serine, a researcher can:

  • Track the Carbon Backbone: Follow the ¹³C atoms into glycine, lipids, and other downstream molecules.

  • Track the Nitrogen Atom: Simultaneously follow the ¹⁵N atom as it is incorporated into glycine, purine rings, and other nitrogen-containing compounds.

  • Quantify One-Carbon Flux: The loss of a single ¹³C label from the serine pool as it generates glycine provides a direct measure of the flux into one-carbon metabolism.

This dual-tracing approach provides a self-validating system within a single experiment, offering a far more detailed and robust picture of metabolic activity than a single-label tracer could achieve.

SER L-[¹³C₃, ¹⁵N]-Serine ¹³C ¹³C ¹³C ¹⁵N GLY [¹³C₂, ¹⁵N]-Glycine ¹³C ¹³C ¹⁵N SER:c2->GLY:c2 SER:c1->GLY:c1 SER:n->GLY:n shmt SER:c3->shmt THF THF MTHF 5,10-CH₂-THF (¹³C-labeled) shmt->MTHF β-carbon transfer

Caption: Fate of atoms from dual-labeled serine to glycine.

Core Applications in Research & Drug Development

Oncology: Fueling the Proliferative Engine

Cancer cells frequently rewire their metabolism to support uncontrolled growth, a phenomenon known as metabolic reprogramming.[1] The serine synthesis and one-carbon pathway is often hyperactivated in various cancers, making it a prime target for investigation and therapeutic intervention.[2][5][6]

  • Tracing Nutrient Utilization: Dual-labeled serine tracing experiments have been instrumental in showing how cancer cells acquire and utilize serine. For instance, such studies can distinguish between the uptake of extracellular serine and its de novo synthesis from glucose.[7] This is critical for developing strategies that either target serine synthesis enzymes like PHGDH or block serine transporters.[7]

  • Mapping Drug Effects: When testing a drug candidate that targets a metabolic enzyme, dual-labeled serine can provide definitive proof of on-target activity. A successful inhibitor of PHGDH, for example, would decrease the incorporation of ¹³C from labeled glucose into the serine pool, forcing cells to rely on extracellular serine. Conversely, a drug targeting SHMT would cause a bottleneck, leading to an accumulation of labeled serine and a reduction in labeled glycine and downstream one-carbon metabolites.

Neuroscience: Serine's Role in Brain Function and Disease

Serine metabolism is vital for brain development and function.[10][14][15] L-serine deficiency is linked to severe neurological impairments.[10][11] Furthermore, the conversion of L-serine to D-serine is critical for neurotransmission, and dysregulation has been implicated in conditions like schizophrenia and Alzheimer's disease.[14][16]

  • Investigating Neurodegenerative Diseases: Altered serine metabolism and the production of neurotoxic lipids are implicated in conditions like diabetic neuropathy.[11] Dual-labeled serine can be used in neuronal cell cultures or animal models to trace the pathways leading to these aberrant metabolites, providing a platform to test potential neuroprotective agents.[14]

  • Understanding Enantiomer Metabolism: While L-serine is the primary focus of central metabolism, D-serine has unique roles. Recent studies suggest D-serine can compete with L-serine for mitochondrial transport, thereby suppressing one-carbon metabolism.[12] Using labeled L-serine in the presence of unlabeled D-serine allows researchers to precisely quantify this competitive inhibition and its impact on glycine and nucleotide synthesis.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The protocol must be a self-validating system, ensuring that the results are robust and reproducible.

General Experimental Workflow

The overall process follows a logical sequence from biological system to data interpretation. Combining isotope tracing with techniques like cell sorting can provide highly reliable metabolic measurements for specific cell subpopulations.[17]

A 1. Experimental Design (Cell Culture & Tracer Selection) B 2. Metabolic Labeling (Incubate cells with L-[¹³C₃, ¹⁵N]-Serine) A->B C 3. Quenching & Extraction (Halt metabolism & separate metabolites) B->C D 4. Analytical Detection (LC-MS/MS or GC-MS) C->D E 5. Data Analysis (Peak integration, isotopologue distribution) D->E F 6. Biological Interpretation (Metabolic flux analysis) E->F

Caption: General workflow for a stable isotope tracing experiment.

Detailed Protocol: In Vitro Labeling of Adherent Cells

This protocol provides a step-by-step methodology for a typical labeling experiment in cultured cancer cells. It is adapted from established principles of stable isotope-resolved metabolomics (SIRM).[18][19]

Objective: To determine the fractional contribution of extracellular serine to intracellular glycine and nucleotide pools.

Materials:

  • Adherent cell line of interest (e.g., HCT116, A549)

  • Standard cell culture medium (e.g., DMEM) and supplements

  • Custom DMEM lacking L-serine and L-glycine

  • L-[¹³C₃, ¹⁵N]-Serine (isotopic purity >99%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • 80:20 Methanol:Water quenching solution, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge capable of 4°C and -9°C operation

Methodology:

  • Media Preparation:

    • Prepare the "Heavy" labeling medium: Custom DMEM supplemented with 10% dFBS, other required supplements, and L-[¹³C₃, ¹⁵N]-Serine at a physiological concentration (e.g., 0.4 mM).

    • Prepare a parallel "Light" control medium using unlabeled L-serine.

    • Warm media to 37°C before use.

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 6-well plates). The seeding density should be chosen so that cells reach approximately 80% confluency at the time of harvest.[19] This prevents nutrient depletion or contact inhibition from confounding the results.

    • Allow cells to attach and grow overnight in their standard culture medium.

  • Metabolic Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled amino acids.

    • Add the pre-warmed "Heavy" labeling medium to the experimental wells and "Light" medium to control wells.

    • Return the plates to the 37°C, 5% CO₂ incubator for a predetermined time course. A typical time course might include 0, 1, 4, 8, and 24-hour time points to observe the kinetics of label incorporation and approach a steady state.

  • Quenching and Metabolite Extraction:

    • This step is critical and must be performed rapidly to halt all enzymatic activity.

    • Remove plates from the incubator and immediately aspirate the medium.

    • Place the plate on a bed of dry ice to cool the cells rapidly.

    • Add 1 mL of ice-cold (-80°C) 80:20 Methanol:Water solution to each well.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells in the quenching solution and transfer the cell lysate/supernatant mixture to a microcentrifuge tube.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube. This is your metabolite extract.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of an appropriate solvent for your chromatography method (e.g., 50:50 Acetonitrile:Water).

    • Centrifuge again to pellet any insoluble material before transferring to LC-MS vials.

Data Analysis and Interpretation

The core analytical platform for metabolomics is mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC).[20][][22] High-resolution mass spectrometers are essential for distinguishing between molecules with very slight mass differences.[]

Identifying Labeled Species

The primary data output is a series of mass spectra. The incorporation of ¹³C and ¹⁵N from the labeled serine tracer results in a predictable mass shift for downstream metabolites.

  • Serine: Will appear as M+4 (3 x ¹³C + 1 x ¹⁵N) compared to its unlabeled (M+0) form.

  • Glycine: As it retains two carbons and the nitrogen, it will appear as M+3 (2 x ¹³C + 1 x ¹⁵N).

  • Purines: The incorporation pattern is more complex, as serine's carbon and nitrogen contribute to different parts of the purine ring. Specialized software is required to trace these fates.

Quantifying Isotopic Enrichment

The relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is used to calculate the fractional enrichment, which reflects the proportion of a metabolite pool that has been newly synthesized from the labeled precursor during the experiment.

Table 1: Hypothetical Mass Isotopologue Distribution for Glycine After 8h Labeling

Mass IsotopologueDescriptionRelative Abundance (%)
M+0Unlabeled Glycine (¹²C₂, ¹⁴N)35.2%
M+1Contains one ¹³C or ¹⁵N4.8%
M+2Contains two ¹³C atoms10.5%
M+3 From L-[¹³C₃, ¹⁵N]-Serine (¹³C₂, ¹⁵N) 49.5%

This table illustrates that after 8 hours, approximately 49.5% of the total intracellular glycine pool is derived directly from the supplied extracellular L-[¹³C₃, ¹⁵N]-Serine.

By analyzing these distributions over time, researchers can build kinetic models to calculate the rates of metabolic reactions, a practice known as metabolic flux analysis.[13] This quantitative data provides unparalleled insight into the dynamic operations of cellular metabolism.

Conclusion and Future Outlook

The use of dual-labeled DL-serine in metabolomics provides a powerful, high-resolution lens through which to view the complex and dynamic nature of cellular metabolism. Its ability to simultaneously track the fate of both carbon and nitrogen atoms offers a decisive advantage for dissecting the interconnected pathways of one-carbon metabolism, nucleotide synthesis, and lipid production. For researchers in oncology, neuroscience, and drug development, this technique is not merely an observational tool but a critical method for understanding disease mechanisms, validating therapeutic targets, and elucidating the metabolic effects of novel drug candidates. As analytical technologies continue to advance, the integration of dual-label tracing with single-cell and spatially resolved metabolomics promises to deliver an even more granular understanding of the biochemical basis of health and disease.[23]

References

  • Dual-Isotope Labeling Method Unlocks Insights into Lipid Metabolism and Ferroptosis. (2023). Vertex AI Search.
  • Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer Discovery.
  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str
  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. (2021). Frontiers in Neuroscience.
  • L-Serine-13C3,15N. MedchemExpress.com.
  • Complex Cells Metabolism Measurement by Stable Isotope Tracing. (2022). JoVE.
  • Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. (2014).
  • Metabolomics and Isotope Tracing - Immune System Research.
  • Stable isotope labeling by amino acids in cell culture | applic
  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases. (2024). MDPI.
  • Metabolomics and isotope tracing. (2018). Cell.
  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (2022). Nutrients.
  • Serine and glycine metabolism in cancer. (2015). Science.
  • Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (2011). Metabolites.
  • Serine, glycine and one-carbon metabolism in cancer (Review). (2020).
  • Overview of Serine Metabolism.
  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (2022). PubMed.
  • The complexity of the serine glycine one-carbon pathway in cancer. (2019). Journal of Cell Biology.
  • Spatially resolved isotope tracing reveals tissue metabolic activity.
  • D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. (2023). bioRxiv.
  • Serine and one-carbon metabolism in cancer. (2018).
  • L-serine in disease and development. (2005). Trends in Pharmacological Sciences.
  • Liquid chromatography-mass spectrometry based DL-amino acid analysis after labeling with a new chiral reagent. (2015). Analytica Chimica Acta.
  • Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer. (2019). Pharmacological Research.
  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. (2018). Methods in Molecular Biology.
  • The importance of serine metabolism in cancer. (2016). Journal of Cell Biology.
  • Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Clearsynth.
  • Analytical Approaches to Metabolomics and Applications to Systems Biology. (2011). Seminars in Nephrology.

Sources

Part 1: The Isotope Toolbox – Defining the DL-Serine (13C3; 15N) System

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Isotope Chirality Paradox: A Technical Guide to DL-Serine (13C3; 15N) in Metabolic Tracing

Executive Summary The utilization of DL-Serine (13C3; 15N) in metabolic studies represents a critical junction between cost-effective quantification and complex chiral biology. While often perceived merely as a stable isotope standard, the presence of the D-enantiomer introduces profound physiological variables—specifically the modulation of N-methyl-D-aspartate (NMDA) receptors and the inhibition of one-carbon metabolism. This guide dissects the dual role of DL-Serine (13C3; 15N) as both a "universal" internal standard for chiral chromatography and a mechanistic probe for serine racemase (SR) activity, providing the rigorous analytical frameworks required to decouple L-serine flux from D-serine signaling.

In metabolic tracing, the choice of isotopologue dictates the resolution of the biological snapshot. DL-Serine (13C3; 15N) is a racemic mixture containing uniformly labeled Carbon-13 and Nitrogen-15.[1]

The Isotopic Signature:

  • Parent Mass Shift: +4 Da (M+4).

  • Carbon Backbone: 3x 13C atoms.[2]

  • Nitrogen Source: 1x 15N atom.[1]

The Chiral Duality: Unlike pure L-Serine tracers, the DL-mixture introduces two distinct bioactive agents into the system.

  • L-Serine (13C3; 15N): The primary metabolic fuel. It enters the Serine-Glycine-One-Carbon (SGOC) pathway, fueling nucleotide synthesis and methylation.

  • D-Serine (13C3; 15N): A potent signaling molecule and metabolic regulator. It acts as a co-agonist for NMDA receptors and, critically, competes with L-Serine for mitochondrial transport , potentially suppressing the very pathway (SGOC) intended for study [1].

Critical Experimental Warning: If DL-Serine (13C3; 15N) is used as a metabolic tracer in live cell culture without accounting for D-Serine’s inhibitory effects on mitochondrial SHMT2 flux, the resulting data may reflect a perturbed metabolic state rather than physiological baseline.

Part 2: Mechanistic Pathways & Signal Propagation

To interpret Mass Isotopomer Distribution (MID) data, one must map the divergent fates of the L and D enantiomers.

The L-Serine Fate: The SGOC Hub

L-Serine is rapidly metabolized by Serine Hydroxymethyltransferase (SHMT) .

  • Reaction: L-Serine (13C3; 15N) + THF

    
     Glycine (13C2; 15N) + 5,10-Methylene-THF (13C1).
    
  • Mass Transition: The parent M+4 Serine converts to M+3 Glycine . The remaining M+1 carbon enters the folate pool (1C units), eventually labeling purines (A, G) and thymidylate (dTMP).

The D-Serine Fate: The Oxidative Shunt

D-Serine is not a substrate for SHMT.[3] Instead, it is metabolized by D-Amino Acid Oxidase (DAO) or racemized.

  • Reaction: D-Serine (13C3; 15N)

    
     Hydroxypyruvate (13C3) + NH3 (15N) + H2O2.
    
  • Mass Transition: The nitrogen is lost as free ammonia (15N), which may label Glutamine/Urea. The carbon skeleton becomes M+3 Hydroxypyruvate , which can be reduced to M+3 Glycerate .

The Racemase Link (The "Chiral Bridge")

Serine Racemase (SR) interconverts L- and D-serine.

  • Tracing Application: By introducing pure L-Serine (13C3; 15N) and detecting D-Serine (13C3; 15N), researchers can quantify de novo D-serine synthesis in neurobiology studies [2]. Conversely, introducing DL-Serine allows simultaneous monitoring of both degradation pathways, provided chiral separation is employed.

SerineMetabolism cluster_legend Pathway Legend L_Ser L-Serine (13C3; 15N) [M+4] D_Ser D-Serine (13C3; 15N) [M+4] L_Ser->D_Ser Serine Racemase (SR) Gly Glycine (13C2; 15N) [M+3] L_Ser->Gly SHMT1/2 (Cyt/Mito) OneC 1C Unit (Folate) (13C1) [M+1] L_Ser->OneC SHMT1/2 Pyr Pyruvate (13C3) [M+3] L_Ser->Pyr Serine Dehydratase (Loss of 15N) HydroPyr Hydroxypyruvate (13C3) [M+3] D_Ser->HydroPyr D-Amino Acid Oxidase (DAO) NH3 NH3 (15N) D_Ser->NH3 DAO

Figure 1: Divergent metabolic fates of L- and D-Serine isotopologues. Note the bidirectional flux via Serine Racemase and the distinct catabolic endpoints (Glycine vs. Hydroxypyruvate).

Part 3: Technical Deep Dive – The DL Factor in Experimental Design

Scenario A: DL-Serine (13C3; 15N) as an Internal Standard (IS)

This is the most common and robust application.

  • Objective: Absolute quantification of endogenous Serine levels in plasma or tissue.

  • Mechanism: The labeled DL-mixture is spiked into the sample after extraction.

  • Advantage: It corrects for matrix effects and ionization suppression for both enantiomers during Chiral LC-MS/MS. Since the IS contains both D and L forms, it provides a specific retention time reference for both peaks, ensuring accurate identification [3].

Scenario B: DL-Serine (13C3; 15N) as a Metabolic Tracer[1]
  • Objective: To study racemization or total serine flux in systems where D-serine bioactivity is negligible (e.g., certain bacterial cultures or non-neural tissues).

  • Risk: In mammalian neural or cancer cells, the D-isomer in the tracer can inhibit the mitochondrial transporter for L-serine, artificially suppressing the M+3 Glycine signal.

  • Mitigation: If the goal is to study L-Serine metabolism, use pure L-Serine (13C3; 15N). Use DL-Serine tracer only if the specific goal is to compare the relative stability or uptake rates of both isomers simultaneously.

Part 4: Experimental Protocol – Chiral Resolution & Analysis

To utilize DL-Serine (13C3; 15N) effectively, differentiating the enantiomers is mandatory. Standard Reverse Phase Chromatography (RPC) cannot separate D- and L-Serine; they will co-elute, confounding the M+4 signal.

Protocol: Chiral LC-MS/MS Analysis

This protocol uses Marfey’s Reagent (FDAA) to create diastereomers, allowing separation on a standard C18 column.

Step 1: Sample Extraction

  • Lyse cells/tissue in 80% Methanol (-80°C) .

  • Add DL-Serine (13C3; 15N) internal standard (if quantifying endogenous pools; do not add if this is the tracer).

  • Vortex (10 min) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Collect supernatant and evaporate to dryness under nitrogen.

Step 2: Derivatization (Marfey’s Method)

  • Reconstitute dried residue in 50 µL water.

  • Add 20 µL 1 M NaHCO3 .

  • Add 40 µL 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate at 40°C for 1 hour .

  • Quench with 20 µL 1 M HCl to stop the reaction.

  • Mechanism: FDAA reacts with the amine group. The L-FDAA-L-Serine and L-FDAA-D-Serine complexes are now diastereomers with different physical properties.

Step 3: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp (5% B to 20% B over 15 mins) is critical to separate the L-L and L-D diastereomers.

  • MS Detection:

    • Q1 (Parent): Look for the derivatized mass (Serine mass + FDAA mass).

    • Q3 (Fragment): Monitor specific transitions.

    • Isotope Pairs:

      • Endogenous L-Serine: Transition X

        
         Y
        
      • Tracer L-Serine (13C3; 15N): Transition (X+4)

        
         (Y+4)
        

Data Table: Expected Mass Shifts (FDAA Derivative)

Analyte Label State Precursor Ion (m/z) Product Ion (m/z) Retention Order*
L-Serine Unlabeled 384.1 294.1 Elutes 1st
D-Serine Unlabeled 384.1 294.1 Elutes 2nd
L-Serine 13C3; 15N 388.1 298.1 Elutes 1st

| D-Serine | 13C3; 15N | 388.1 | 298.1 | Elutes 2nd |[3]

*Retention order depends on specific column/gradient but diastereomers will separate.

Workflow Sample Biological Sample (Cells/Plasma) Extract Extraction (80% MeOH) Sample->Extract Deriv Derivatization (Marfey's Reagent/FDAA) Extract->Deriv Creates Diastereomers LC LC Separation (C18 Column) Deriv->LC L-L vs L-D Separation MS MS/MS Detection (MRM Mode) LC->MS m/z 388 -> 298 Data Data Analysis (Separate L vs D Peaks) MS->Data Quantify M+4 Isomers

Figure 2: Analytical workflow for chiral resolution of DL-Serine isotopes using Marfey's Reagent.

Part 5: References

  • D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. BioRxiv. Available at: [Link][3]

  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients. Available at: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatography B. Available at: [Link]

  • Metabolism and functional roles of endogenous D-serine in mammalian brains. Biological & Pharmaceutical Bulletin. Available at: [Link]

Sources

An In-Depth Technical Guide to Stable Isotope Labeling with DL-Serine (¹³C₃; ¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of stable isotope labeling using the racemic mixture DL-Serine, fully labeled with three ¹³C atoms and one ¹⁵N atom (DL-Serine-¹³C₃;¹⁵N). Serine is a pivotal amino acid at the nexus of numerous critical metabolic pathways, including one-carbon metabolism, nucleotide biosynthesis, and redox homeostasis. The use of stable isotope tracers, such as labeled serine, offers a powerful methodology for quantitatively tracing metabolic pathways and determining intracellular metabolic fluxes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings, practical experimental design, detailed protocols, and data interpretation. A crucial focus of this document is to elucidate the distinct metabolic fates of L- and D-serine and the implications of using a racemic mixture in tracing studies.

Introduction: The Centrality of Serine in Cellular Metabolism

Serine, a non-essential amino acid, is far more than a mere building block for proteins.[2] It serves as a central hub in cellular metabolism, contributing to a wide array of biosynthetic and regulatory processes.[3] Mammalian cells can acquire serine either through uptake from the extracellular environment or via de novo synthesis from the glycolytic intermediate 3-phosphoglycerate.[3] Once intracellular, L-serine's carbon and nitrogen atoms are channeled into several key pathways:

  • One-Carbon Metabolism: L-serine is the primary donor of one-carbon units to the folate and methionine cycles.[4] These cycles are fundamental for the synthesis of purines and thymidylate, the precursors for DNA and RNA, as well as for the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, proteins, and lipids.[5]

  • Nucleotide Synthesis: The one-carbon units derived from L-serine are directly incorporated into the purine and pyrimidine rings, making serine metabolism a critical determinant of a cell's proliferative capacity.[4][6]

  • Redox Homeostasis: Serine metabolism is intricately linked to the maintenance of cellular redox balance. The conversion of serine to glycine and its subsequent metabolism contribute to the production of NADPH and glutathione, which are essential for mitigating oxidative stress.[7]

  • Biosynthesis of Other Biomolecules: The carbon backbone of serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as lipids, including sphingolipids and phospholipids.[8]

Given this central role, it is unsurprising that many cancer cells exhibit a heightened dependence on serine metabolism to fuel their rapid proliferation and survival.[4][8] This makes the serine metabolic network an attractive target for therapeutic intervention and a key area of investigation in cancer biology and drug development.[8][9]

The Tracer: DL-Serine (¹³C₃; ¹⁵N) - A Dual Isotope Approach

Stable isotope labeling employs non-radioactive isotopes, such as ¹³C and ¹⁵N, to trace the metabolic fate of molecules within a biological system.[1] DL-Serine (¹³C₃; ¹⁵N) is a powerful tool in this regard for several reasons:

  • Comprehensive Labeling: With all three carbon atoms labeled as ¹³C and the nitrogen atom as ¹⁵N, this tracer allows for the simultaneous tracking of both the carbon backbone and the amino group of serine as they are incorporated into downstream metabolites.

  • Enhanced Mass Shift: The presence of four heavy isotopes results in a significant mass shift (M+4) compared to the unlabeled molecule. This large mass difference facilitates the clear resolution of labeled and unlabeled species in mass spectrometry analysis, improving the signal-to-noise ratio and quantification accuracy.

  • Probing C-N Metabolism: The dual labeling enables the investigation of reactions that involve the transfer of both carbon and nitrogen, providing a more complete picture of metabolic pathways.[3]

However, the use of a DL-racemic mixture introduces a critical layer of complexity that must be carefully considered in experimental design and data interpretation.

The Dichotomy of Serine Enantiomers: L-Serine vs. D-Serine Metabolism

While L-amino acids are the canonical building blocks of proteins, D-amino acids, including D-serine, are increasingly recognized for their distinct biological roles, particularly in the central nervous system where D-serine acts as a neuromodulator.[5] Crucially, the metabolic fates of L- and D-serine are different, and this has profound implications for isotope tracing studies.

The Canonical Pathway: L-Serine Metabolism

L-serine is the biologically active enantiomer in the central metabolic pathways described above. It is readily utilized by enzymes such as serine hydroxymethyltransferase (SHMT) to donate its one-carbon unit to tetrahydrofolate, initiating the one-carbon metabolic network.

The Perturbing Pathway: D-Serine Metabolism

Recent research has revealed that D-serine is not an inert bystander in cellular metabolism. Instead of being a direct substrate for key enzymes in one-carbon metabolism like SHMT2, D-serine acts as a competitive inhibitor of mitochondrial L-serine transport .[1][10] This has several important consequences:

  • Inhibition of One-Carbon Metabolism: By limiting the mitochondrial pool of L-serine, D-serine can suppress the entire one-carbon metabolic pathway, leading to a reduction in the downstream synthesis of glycine, formate, and other essential metabolites.[1][10]

  • Confounding Tracer Studies: When using a DL-serine tracer, the D-isomer can actively perturb the very metabolic pathways that the L-isomer is intended to trace. This can lead to an underestimation of metabolic fluxes and misinterpretation of the cellular metabolic state.

This antagonistic relationship between D- and L-serine necessitates careful consideration when designing and interpreting experiments with a racemic tracer.

Experimental Design: Key Considerations

A well-designed stable isotope labeling experiment is crucial for obtaining meaningful and reproducible data. Here are the key considerations when using DL-Serine (¹³C₃; ¹⁵N):

Parameter Recommendation & Rationale
Choice of Tracer L-Serine (¹³C₃; ¹⁵N) vs. DL-Serine (¹³C₃; ¹⁵N): For precise metabolic flux analysis of canonical pathways, using the pure L-isomer is highly recommended to avoid the confounding effects of D-serine. If DL-serine is used, it is imperative to design experiments that can account for the inhibitory effects of the D-isomer, potentially by including parallel experiments with L-serine alone for comparison.
Cell Culture Medium Use a serine-free basal medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the background of unlabeled serine. The labeled DL- or L-serine is then added at a known concentration, typically matching physiological levels.
Labeling Duration The duration of labeling should be optimized based on the metabolic pathway of interest. Glycolysis reaches isotopic steady state within minutes, the TCA cycle in a few hours, and nucleotide biosynthesis can take up to 24 hours.[11] Time-course experiments are often valuable to capture the dynamics of label incorporation.
Biological Replicates A minimum of three biological replicates for each experimental condition is essential to ensure statistical significance and assess biological variability.
Controls Include unlabeled control cells cultured in parallel to facilitate metabolite identification and to account for natural isotope abundance.

Experimental Workflow: From Cell Culture to Data Acquisition

The following section outlines a detailed, step-by-step workflow for a stable isotope labeling experiment using DL-Serine (¹³C₃; ¹⁵N) with adherent mammalian cells.

Diagram of the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis prep_media Prepare Serine-Free Labeling Medium seed_cells Seed Adherent Cells prep_media->seed_cells wash_cells Wash Cells with PBS seed_cells->wash_cells add_label Add Labeling Medium with DL-Serine (13C3; 15N) wash_cells->add_label incubate Incubate for Desired Time add_label->incubate quench Quench Metabolism (e.g., cold Methanol) incubate->quench scrape Scrape and Collect Cells quench->scrape lyse Lyse Cells and Separate Phases scrape->lyse extract Collect Aqueous Metabolite Extract lyse->extract dry_extract Dry Metabolite Extract extract->dry_extract resuspend Resuspend for Analysis dry_extract->resuspend lcms LC-MS/MS Analysis resuspend->lcms data_proc Data Processing & Flux Analysis lcms->data_proc

Caption: A generalized workflow for stable isotope labeling experiments.

Detailed Protocol

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Serine-free cell culture medium (e.g., DMEM)

  • DL-Serine (¹³C₃, 99%; ¹⁵N, 99%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C and ice-cold

  • -80°C 80% Methanol

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) in complete medium.

    • Allow cells to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare serine-free medium supplemented with 10% dFBS and the desired concentration of DL-Serine (¹³C₃; ¹⁵N). Ensure the concentration mimics that of serine in the complete medium.

    • Pre-warm the labeling medium to 37°C.

  • Isotope Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove any residual unlabeled serine.[1]

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the predetermined duration.

  • Metabolite Extraction:

    • Place the culture plates on ice to slow down metabolism.

    • Aspirate the labeling medium.

    • Rapidly wash the cells with ice-cold PBS.[1]

    • Immediately add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity.[1]

    • Scrape the cells in the methanol and transfer the cell suspension to pre-chilled microcentrifuge tubes.

    • Freeze the tubes in liquid nitrogen and store at -80°C until further processing.

  • Sample Processing:

    • Thaw the samples on ice.

    • Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.[1]

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[1]

    • Store the dried extracts at -80°C until LC-MS analysis.[1]

Data Acquisition and Analysis

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for resolving and quantifying labeled metabolites.

  • Chromatographic Separation: For experiments using DL-serine, chiral chromatography is essential to separate the D- and L-serine enantiomers and their respective labeled downstream metabolites.[7][12] This can be achieved using a chiral stationary phase column. Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard reversed-phase column.[12][13]

  • Mass Spectrometry: A high-resolution mass spectrometer is crucial for accurately measuring the mass-to-charge ratio (m/z) of the metabolites and resolving the isotopic clusters of the labeled and unlabeled species.

Data Processing Workflow

The raw data from the LC-MS/MS analysis needs to undergo several processing steps before it can be interpreted.

DataProcessingWorkflow raw_data Raw LC-MS/MS Data peak_picking Peak Picking and Feature Detection raw_data->peak_picking alignment Retention Time Alignment peak_picking->alignment deconvolution Isotopic Cluster Deconvolution alignment->deconvolution normalization Normalization deconvolution->normalization identification Metabolite Identification normalization->identification flux_analysis Metabolic Flux Analysis (MFA) identification->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Caption: A typical data processing workflow for metabolomics data.

  • Peak Picking and Feature Detection: This step involves identifying all the ion features in the chromatogram.

  • Retention Time Alignment: The retention times of the features are aligned across all samples to ensure that the same metabolite is being compared.

  • Isotopic Cluster Deconvolution: The isotopic clusters for each metabolite are analyzed to determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This step is critical for quantifying the extent of label incorporation.

  • Normalization: The data is normalized to account for variations in sample loading and instrument response.

  • Metabolite Identification: Metabolites are identified by comparing their m/z and retention times to a library of known standards.

  • Metabolic Flux Analysis (MFA): The fractional labeling data is then used as input for MFA software to calculate the rates of metabolic reactions.[14]

Metabolic Flux Analysis (MFA)

MFA is a computational method that uses the isotopic labeling patterns of metabolites to infer the fluxes through a metabolic network.[14][15] Several software packages are available for MFA, each with its own algorithms and features. The general principle involves creating a metabolic model of the pathways of interest and then using an iterative process to find the set of fluxes that best explains the experimentally measured labeling patterns.[14]

Data Interpretation: Navigating the Nuances of DL-Serine Labeling

The interpretation of data from a DL-Serine (¹³C₃; ¹⁵N) labeling experiment requires careful consideration of the dual nature of the tracer.

  • Tracing L-Serine Metabolism: The incorporation of the ¹³C₃;¹⁵N label into downstream metabolites of the canonical L-serine pathways (e.g., glycine, purines) provides a direct measure of the activity of these pathways.

  • Assessing the Impact of D-Serine: The presence of D-serine can lead to a reduction in the overall labeling of one-carbon metabolism-related metabolites compared to an experiment using only L-serine. This difference can be quantified to assess the inhibitory effect of D-serine on mitochondrial L-serine transport.

  • Chiral Analysis is Key: It is essential to analyze the labeling patterns of both D- and L-serine to understand their relative uptake and metabolism.

Troubleshooting and Best Practices

Problem Potential Cause Solution
Low Label Incorporation Incomplete removal of unlabeled serine; Low uptake of labeled serine; Short labeling time.Ensure thorough washing with PBS before adding labeling medium; Optimize the concentration of the labeled serine; Increase the labeling duration.
High Biological Variability Inconsistent cell seeding density; Variations in cell health; Inconsistent timing of sample collection.Ensure uniform cell seeding and confluency; Monitor cell viability; Standardize all experimental timings precisely.
Poor Chromatographic Separation of Enantiomers Inappropriate chiral column or mobile phase; Suboptimal derivatization.Optimize the HPLC method for chiral separation; Validate the derivatization protocol for completion and stability.
Complex Mass Spectra Overlapping isotopic clusters from multiple labeled species.Use high-resolution mass spectrometry; Employ deconvolution algorithms to separate overlapping signals.

Conclusion

Stable isotope labeling with DL-Serine (¹³C₃; ¹⁵N) is a potent technique for dissecting the complexities of serine metabolism. However, the dual nature of this racemic tracer, with L-serine acting as a metabolic substrate and D-serine as a competitive inhibitor, introduces a layer of complexity that must be carefully managed. By understanding the distinct metabolic fates of the serine enantiomers, designing experiments with appropriate controls, and employing robust analytical and data processing workflows, researchers can leverage this powerful tool to gain unprecedented insights into cellular metabolism in health and disease. This guide provides a foundational framework to assist scientists in navigating the nuances of this advanced metabolic tracing methodology.

References

  • D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. bioRxiv.
  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology.
  • D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife.
  • Application Notes and Protocols for L-Serine-¹³C in One-Carbon Metabolism Studies. BenchChem.
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central.
  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central.
  • Separation and detection of D-/L-serine by conventional HPLC. PubMed Central.
  • Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent.
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.
  • L-serine: Neurological Implications and Therapeutic Potential. PubMed Central.
  • Metabolomics and isotope tracing. PubMed Central.
  • The importance of serine metabolism in cancer. Journal of Cell Biology.
  • Serine, glycine and one-carbon metabolism in cancer (Review).
  • L-Serine (¹³C₃, 99%; ¹⁵N, 99%).
  • Serine, glycine and one-carbon units: cancer metabolism in full circle.
  • Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl).
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Serine Plays an Important Role in Maintaining the Survival of Tumor Cells. SciSpace.
  • Schematic model of the L-serine/D-serine pathway in the CNS. Glucose is...
  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. PubMed Central.
  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Tre
  • Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells.
  • Cellular origin and regulation of D- and L-serine in in vitro and in vivo models of cerebral ischemia. PubMed Central.
  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
  • Investigating brain D-serine: advocacy for good practices. PubMed Central.
  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic str
  • Tutorial 1: Basic Metabolomics D
  • Metabolomics d
  • L-Serine. Wikipedia.
  • Data workflow within an elemental metabolomics experiment is shown....
  • Metabolomic Data Processing | 2021 EMSL Summer School. YouTube.
  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube.

Sources

Isotopic purity specifications for DL-Serine (13C3; 15N)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isotopic Purity Specifications for DL-Serine (13C3; 15N)

Executive Summary

DL-Serine (13C3; 15N) is a stable isotope-labeled amino acid isotopologue used primarily as an internal standard in mass spectrometry-based proteomics, metabolomics, and quantitative bioanalysis.[1] Unlike its biologically active L-isomer counterpart, the DL-racemate serves as a cost-effective, robust internal standard for applications where chiral separation is not required or where total serine quantification is the objective.

The critical value of this reagent lies in its M+4 mass shift (+4.007 Da), resulting from the universal replacement of all three carbon atoms with Carbon-13 (


) and the single nitrogen atom with Nitrogen-15 (

). This guide defines the rigorous specifications required to ensure analytical reliability, detailing the distinction between chemical and isotopic purity and providing validated protocols for quality control.

Technical Specifications & Standards

To function as a reliable internal standard, DL-Serine (13C3; 15N) must meet a dual-tier specification system: Isotopic Enrichment (Atom %) and Chemical Purity (Assay %).

Core Specification Table
ParameterSpecificationTechnical Rationale
Compound Name DL-Serine (

;

)
Universal labeling ensures no scrambling of the label during fragmentation.
Molecular Formula

Exact mass calculation must account for heavy isotopes.
Mass Shift M+4 (+4.007 Da)Shifts the analyte signal away from the unlabeled (M+0) endogenous serine signal.
Isotopic Enrichment ≥ 99 atom %

≥ 98 atom %

High enrichment minimizes the "M+3" or "M+2" isotopologue overlap, which causes quantification errors.
Chemical Purity ≥ 98% (CP) Impurities (e.g., glycine, salts) can cause ion suppression in LC-MS.
Chiral Purity Racemic (~50:50 D:L)Used for total serine quantification; not suitable for chiral-specific metabolic flux analysis unless separated.
Appearance White to off-white crystalline solidVisual check for oxidation or moisture absorption.
Solubility Water (50 mg/mL)High solubility required for aqueous mobile phases.
The "M+4" Logic & Isotopologue Distribution

The theoretical mass shift is calculated as follows:

  • Carbon-13:

    
     Da (
    
    
    
    Da per atom)
  • Nitrogen-15:

    
     Da (
    
    
    
    Da per atom... Wait, check exact mass)
    • Correction:

      
       is 14.00307 u. 
      
      
      
      is 15.00011 u. The difference is actually slightly less than 1 Da (+0.997 u).
    • Total Shift:

      
       Da.
      

Impact of Incomplete Enrichment: If the


 enrichment is only 95%, a significant portion of the molecules will exist as 

(M+3). In quantitative MS, this M+3 signal contributes to the background noise of other potential analytes or fails to trigger the specific MRM (Multiple Reaction Monitoring) transition for the internal standard, leading to underestimation of the standard's concentration and overestimation of the analyte.

Analytical Validation Protocols

Trustworthiness in isotopic standards is established through rigorous validation. The following workflows verify the specifications defined above.

Workflow: Quality Control (QC) of Labeled Standards

QC_Workflow Start Raw Material DL-Serine (13C3; 15N) ChemPurity Chemical Purity Check (qNMR / HPLC-UV) Start->ChemPurity Step 1 IsoPurity Isotopic Enrichment Check (HRMS / IR-MS) ChemPurity->IsoPurity If >98% ChiralCheck Chiral Ratio Verification (Chiral LC) IsoPurity->ChiralCheck If >99 atom% Decision Pass Specs? ChiralCheck->Decision Release Release for Bioanalytical Use Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 1: Step-by-step Quality Control workflow for validating isotopic and chemical purity.

Protocol: Isotopic Enrichment Analysis via HRMS

Objective: Determine the exact atom % enrichment by analyzing the isotopologue distribution envelope.

Methodology:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

  • Sample Prep: Dissolve 1 mg DL-Serine (

    
    ; 
    
    
    
    ) in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
  • Direct Infusion: Infuse at 5 µL/min to avoid column effects.

  • Acquisition: Scan range m/z 100–120 (Positive Mode). Target ion

    
    .
    
    • Theoretical unlabeled Serine

      
      
      
    • Target Labeled Serine

      
      
      
  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the respective mass peak.

Acceptance Criteria: The intensity of the M+4 peak must account for >99% of the total cluster intensity (after correcting for natural abundance impurities from the derivatizing agents, if used).

Applications & Impact of Impurities

LC-MS/MS Internal Standardization

In drug development, DL-Serine (


; 

) is spiked into biological matrices (plasma, urine) before extraction.
  • Mechanism: It co-elutes with endogenous serine (assuming non-chiral chromatography) and experiences the exact same ionization suppression/enhancement effects.

  • Why DL? If the analytical method uses a standard C18 column, D-Serine and L-Serine co-elute. Using a racemic labeled standard is cost-effective (

    
     cheaper than pure L-isomer) and valid for quantifying "Total Serine".
    
Signal Pathway: Impact of Isotopic Impurity

Isotope_Impact Impure_Std Impure Standard (Contains 5% M+3) MS_Detector MS Detector (MRM Transitions) Impure_Std->MS_Detector Signal Bleed Pure_Std High Purity Standard (>99% M+4) Pure_Std->MS_Detector Clean Channel Analyte Endogenous Serine (M+0) Analyte->MS_Detector Quant_Error Quantification Error (Crosstalk) MS_Detector->Quant_Error Interference detected Accurate_Res Accurate Quantification MS_Detector->Accurate_Res Resolved peaks

Figure 2: Logical flow demonstrating how isotopic impurities (M+3) lead to quantification errors via signal crosstalk.

Handling & Stability

  • Hygroscopicity: DL-Serine is non-hygroscopic relative to some salts, but labeled compounds should be stored in desiccators. Water absorption alters the effective weight, leading to concentration errors in standard preparation.

  • Storage: Store at Room Temperature (RT) or 4°C. Stable for >2 years if kept dry and away from light.

  • Solution Stability: Aqueous stock solutions (e.g., 1 mg/mL) should be stored at -20°C to prevent bacterial growth, which consumes serine.

References

  • Cambridge Isotope Laboratories. L-Serine (13C3, 99%; 15N, 99%) Product Specifications. Retrieved from

  • Sigma-Aldrich. Stable Isotope Labeled Amino Acids: L-Serine-13C3,15N.[2][3] Retrieved from

  • National Institutes of Health (NIH). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024).[1][2][4] Retrieved from

  • Cayman Chemical. L-Serine-13C3 Product Information and Mass Spectrometry Applications. Retrieved from

  • Thermo Fisher Scientific. Isotope ratio analysis of glutamic acid using Orbitrap Exploris Isotope Solutions. Retrieved from

Sources

DL-Serine (13C3; 15N) CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical specifications, synthesis logic, and analytical applications of isotopically labeled Serine (13C3; 15N).

Identifiers, Properties, and Analytical Applications[1][2][3][4][5]

Executive Summary

DL-Serine (13C3; 15N) represents a universally labeled stable isotope variant of the amino acid serine, where all three carbon atoms are replaced by Carbon-13 (


) and the nitrogen atom by Nitrogen-15 (

).[1][2][3][4][][6][7][8][9][10] This compound serves as a critical internal standard in mass spectrometry-based proteomics and metabolomics, particularly for the precise quantification of serine enantiomers (D- and L-Serine) in complex biological matrices like cerebrospinal fluid (CSF) and plasma.

While the L-enantiomer is the biologically dominant proteinogenic form, the DL-racemate (or the use of the L-labeled form to quantify the DL mixture) is essential in neurobiology research, where D-Serine acts as a potent co-agonist at NMDA receptors.[11]

Part 1: Chemical Identity & Specifications[8][9][12]

Commercially, the fully labeled L-isomer is the standard catalog product.[11] The DL-form is typically available as a custom synthesis or a prepared 1:1 mixture of labeled enantiomers.[11] The identifiers below primarily reflect the commercially available L-isomer, with notes on the racemic application.

Core Identifiers
ParameterSpecification
Compound Name L-Serine (

;

) [Primary Reference]
Racemic Variant DL-Serine (

;

)
CAS Number (L-Isomer) 202407-34-9
CAS Number (Unlabeled DL) 302-84-1
Molecular Formula

Molecular Weight 109.06 g/mol (Unlabeled MW: 105.[3][6][8][11]09)
Mass Shift +4 Da (

)
Chemical Purity

Isotopic Enrichment


;


Structural Identifiers
  • SMILES (Isomeric L): [15NH2]=O[3][4][7]

  • InChI Key (L-Isomer): MTCFGRXMJLQNBG-UVYXLFMMSA-N[11]

  • Solubility: Soluble in water (

    
     at 
    
    
    
    ).

Note on Racemic Usage: In analytical chemistry, if a specific "DL-Serine (


; 

)" standard is unavailable, researchers often use L-Serine (

;

)
as the Internal Standard (ISTD). In achiral chromatography, it co-elutes with total serine.[11] In chiral chromatography, it marks the L-Serine retention time, allowing D-Serine to be identified by relative retention time (RRT) and quantified using the L-ISTD response factor (assuming equimolar ionization efficiency).
Part 2: Synthesis & Stability[12]
Synthesis Pathways

The production of


-labeled serine generally follows one of two routes, dictating the stereochemistry:
  • Microbial Biosynthesis (L-Form):

    • Method: Methylotrophic bacteria (e.g., Methylobacterium) are cultured on

      
      -methanol and 
      
      
      
      -ammonia.[11]
    • Outcome: Produces optically pure L-Serine (

      
      ; 
      
      
      
      )
      .[1][2][4][9][11] This is the standard commercial route due to high yield and enantiomeric purity.[11]
  • Chemical Synthesis (DL-Form):

    • Method: Condensation of labeled glycine precursors with labeled formaldehyde or similar C1 donors under basic conditions.[11]

    • Outcome: Produces a racemic mixture (DL-Serine ).[11] This method is less common for "universal" labeling due to the high cost of multiple labeled precursors but is used when the racemate is strictly required.[11]

Stability & Storage[8][11]
  • Hygroscopicity: Non-hygroscopic in pure form, but labeled compounds should be kept desiccated to prevent isotopic exchange (though minimal for C/N labels compared to Deuterium).[11]

  • Storage:

    
     recommended for long-term stability.[6][11]
    
  • Solution Stability: Stable in aqueous acidic solution (

    
    ) for months at 
    
    
    
    .
Part 3: Analytical Applications
1. Metabolic Flux Analysis (MFA)

In metabolic tracing, DL-Serine (


; 

) is used to monitor the Serine-Glycine-One Carbon (SGOC) pathway.
  • Mechanism: Serine converts to Glycine +

    
    -Methylene-THF.[11]
    
  • Detection: The loss of one

    
     atom (forming Glycine-
    
    
    
    ) is detected by MS, quantifying the flux through Serine Hydroxymethyltransferase (SHMT).
2. Chiral Proteomics & Neurometabolomics

D-Serine is a physiological gliotransmitter.[11][12] Accurate quantification requires separating the trace levels of D-Serine from the abundant L-Serine.[11]

  • Protocol: Chiral Liquid Chromatography (LC) or GC (after chiral derivatization).[11]

  • Role of ISTD: The

    
     label provides a +4 Da mass shift, preventing crosstalk with naturally occurring isotopes (M+1, M+2) of the analyte.
    
Part 4: Experimental Protocol

Method: Simultaneous Quantification of D- and L-Serine in Plasma via LC-MS/MS.

Reagents
  • Analyte: Plasma sample (

    
    ).
    
  • ISTD: L-Serine (

    
    ; 
    
    
    
    ) (
    
    
    stock).
  • Derivatization Agent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) – Optional for reverse-phase chiral separation.[11]

Step-by-Step Workflow
  • Protein Precipitation:

    • Mix

      
       plasma with 
      
      
      
      cold Acetonitrile containing
      
      
      ISTD
      .
    • Vortex (1 min) and Centrifuge (

      
      , 10 min, 
      
      
      
      ).
    • Collect supernatant.[11]

  • Derivatization (If using achiral column with chiral mobile phase):

    • Note: Many modern methods use Chiralpak columns without derivatization.[11]

    • If derivatizing: Add

      
       borate buffer (pH 8.5) + 
      
      
      
      Fmoc-Cl. Incubate 10 min.
  • LC-MS/MS Parameters:

    • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[11]

    • Mobile Phase: A:

      
       Formic Acid in Water; B: Acetonitrile.[11]
      
    • Flow Rate:

      
      .
      
    • MS Detection (MRM Mode):

      • Endogenous Serine:

        
         (m/z)[11]
        
      • ISTD (L-Serine

        
        ): 
        
        
        
        (m/z)
  • Data Analysis:

    • Calculate Area Ratio:

      
      .
      
    • Since the ISTD is L-isomer, it will align with the L-Serine peak.[11] Use the same response factor for D-Serine (validated by calibration curve).

Part 5: Visualization
Diagram 1: Chemical Structure & Isotope Map

This diagram visualizes the molecular structure of the fully labeled Serine molecule, highlighting the heavy isotopes.[11]

G cluster_0 L-Serine (13C3; 15N) Structure N 15N (Amine) CA 13C (Alpha) N->CA CB 13C (Beta) CA->CB C_Carb 13C (Carboxyl) CA->C_Carb OH OH CB->OH O1 O C_Carb->O1 = O2 OH C_Carb->O2

Caption: Molecular map of Serine (13C3; 15N) showing universal carbon-13 and nitrogen-15 labeling.[3][4][6][7][8][10][11]

Diagram 2: Chiral Quantification Workflow

This flowchart illustrates the logic of using an L-isomer ISTD to quantify a racemic mixture in biological samples.

Workflow Sample Biological Sample (Contains D-Ser & L-Ser) Mix Homogenized Mixture Sample->Mix ISTD Add ISTD: L-Serine (13C3; 15N) ISTD->Mix LC Chiral LC Separation (Chiralpak ZWIX) Mix->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elution Data_L Peak 1: L-Serine (Co-elutes with ISTD) MS->Data_L m/z 106 & 110 Data_D Peak 2: D-Serine (Distinct RT) MS->Data_D m/z 106 Only Quant Quantification Calc: Area(Analyte) / Area(ISTD) Data_L->Quant Data_D->Quant Use L-ISTD RF

Caption: Workflow for quantifying D/L-Serine using L-Serine (13C3; 15N) as the internal standard.

References
  • Sigma-Aldrich. L-Serine-13C3,15N Product Specification & CAS 202407-34-9.[11] Retrieved from .

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from .[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Serine Isomers. Retrieved from .

  • Mothet, J. P., et al. (2000).[11] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[11] Proceedings of the National Academy of Sciences, 97(9), 4926–4931.

  • Il PA, et al. (2019).[11] "Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis." PMC - PubMed Central.[11] Retrieved from .

Sources

Methodological & Application

LC-MS/MS protocol for DL-Serine (13C3; 15N) internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Total Serine in Biological Matrices using DL-Serine (13C3; 15N) Internal Standard

Abstract & Scientific Rationale

Serine is a pivotal amino acid involved in the biosynthesis of purines, pyrimidines, and sphingolipids (one-carbon metabolism). While L-Serine is the primary proteinogenic form, D-Serine acts as a crucial co-agonist at NMDA receptors in the brain. Accurate quantification of serine in plasma, CSF, and tissue is complicated by its high polarity, low molecular weight, and ubiquity in the environment.

This protocol details a robust LC-MS/MS methodology using DL-Serine (13C3; 15N) as the internal standard (IS). Unlike deuterated standards (e.g., Serine-d3), which can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (the "deuterium isotope effect"), the 13C/15N labeling provides a stable, co-eluting reference that perfectly mimics the ionization behavior of the analyte, ensuring maximum correction for matrix effects.

Key Advantages of this Protocol:

  • HILIC Separation: Eliminates the need for time-consuming derivatization.

  • Isotopic Fidelity: The +4 Da mass shift (13C3; 15N) prevents cross-talk with native serine isotopes.

  • Versatility: The racemic (DL) nature of the IS allows this single standard to support both achiral (total serine) and chiral (enantiomer-specific) assays.

Materials & Reagents

ComponentSpecificationNotes
Analyte L-Serine / D-SerineHigh purity (>99%)
Internal Standard DL-Serine (13C3; 15N) Mass Shift: +4 Da (MW 109.06). 98 atom % purity.[1]
LC Column Amide-HILIC (e.g., Waters XBridge Amide or Agilent HILIC-Z)2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)pH adjustment with Formic Acid is critical for peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)0.1% Formic Acid added for ionization efficiency.
Precipitation Agent Methanol : Acetonitrile (1:1 v/v)Cold (-20°C).

Experimental Workflow

Stock Solution Preparation
  • Master Stock (IS): Dissolve DL-Serine (13C3; 15N) in 0.1 M HCl to a concentration of 1 mg/mL. Note: Acidic conditions prevent bacterial growth and improve stability.

  • Working IS Solution: Dilute Master Stock to 10 µg/mL in Acetonitrile:Water (90:10).

Sample Preparation (Protein Precipitation)

The high polarity of serine requires the removal of proteins without losing the analyte in the aqueous waste of liquid-liquid extraction. We utilize "Crash & Shoot" precipitation.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/CSF) to a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex briefly.

  • Precipitate: Add 200 µL of cold Methanol:Acetonitrile (1:1).

  • Agitate: Vortex for 30 seconds; incubate at -20°C for 10 minutes.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an LC vial containing a glass insert.

  • Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to match the initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

Serine is poorly retained on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain polar amines.[2]

  • Column Temp: 35°C

  • Flow Rate: 0.4 mL/min[3]

  • Injection Vol: 2 µL

Gradient Profile:

Time (min) % Mobile Phase B (Organic) State
0.0 90% Loading
1.0 90% Isocratic Hold
5.0 60% Elution Gradient
5.1 40% Column Wash
6.5 40% Wash Hold
6.6 90% Re-equilibration

| 10.0 | 90% | End |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

Fragmentation Logic:

  • Native Serine (MW 105): Precursor [M+H]+ is 106. The primary fragment (m/z 60) results from the neutral loss of HCOOH (Formic Acid, 46 Da) from the carboxylic acid moiety.

  • DL-Serine (13C3; 15N) (MW 109): Precursor [M+H]+ is 110. The molecule contains 13C in the carboxyl group. The neutral loss of H(13C)OOH corresponds to 47 Da (1 + 13 + 16 + 16 + 1).

    • Calculation: 110 (Precursor) - 47 (Loss) = 63 (Product Ion).

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) Cone (V) Collision (eV)
Serine (Total) 106.1 60.1 50 20 12

| DL-Serine IS | 110.1 | 63.1 | 50 | 20 | 12 |

Visualization: Method Logic & Workflow

SerineAnalysis cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma/CSF) IS_Spike Add IS Spike DL-Serine (13C3; 15N) Sample->IS_Spike Normalization Precip Protein Precipitation (MeOH/ACN 1:1) IS_Spike->Precip Denaturation Centrifuge Centrifugation 14,000xg Precip->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant Extraction HILIC HILIC Column (Amide Phase) Supernatant->HILIC Injection ESI ESI+ Source (m/z 106->60) HILIC->ESI Separation Data Quantification (Area Ratio Analyte/IS) ESI->Data Detection

Figure 1: Step-by-step workflow for the extraction and HILIC-MS/MS quantification of Serine.

Expert Insights & Troubleshooting

The "Racemic" Advantage (Chiral vs. Achiral)

The choice of DL -Serine (13C3; 15N) is strategic.

  • Scenario A: Total Serine (Achiral Column): On a HILIC column, D-Ser and L-Ser co-elute as one peak. The DL-IS also elutes as one peak. The Area Ratio is calculated simply:

    
    .
    
  • Scenario B: Chiral Separation (Chiral Column): If you switch to a chiral column (e.g., ChiroSil RCA(+)), D-Ser and L-Ser will separate.[4] Because the IS is also racemic (DL), it will also separate into two distinct peaks (D-IS and L-IS) at the exact retention times of the natural enantiomers.

    • Protocol: Quantify Native D-Ser against the D-IS peak, and Native L-Ser against the L-IS peak. This provides run-time specific correction for each enantiomer.

Matrix Effects & Ion Suppression

Serine elutes early in many methods, often in the "suppression zone" (unretained salts).

  • Solution: The 13C/15N IS is chemically identical to the analyte. If salts suppress the Serine signal by 40%, they will suppress the IS signal by exactly 40%. The ratio remains constant. Deuterated standards (D3) often elute slightly earlier than the native peak, potentially missing the suppression window.

Carryover

Serine is "sticky" on glass surfaces and metallic flow paths.

  • Mitigation: Use a needle wash of 90% Water / 10% ACN with 0.5% Formic Acid. The high water content washes polar serine off the injector needle better than organic solvents.

References

  • Agilent Technologies. (2017).[5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Nishikawa, T. (2011). Analysis of free D-serine in mammals and its biological relevance. Journal of Chromatography B. Retrieved from [Link]

  • Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from [Link]

Sources

Sample preparation for 13C3 15N serine mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tracking of Serine Metabolism via HILIC-MS/MS

Executive Summary

This guide details the protocol for the extraction and mass spectrometric analysis of [U-13C3, 15N] L-Serine and its metabolic derivatives. Serine is a central node in one-carbon metabolism, fueling nucleotide synthesis, methylation (via S-adenosylmethionine), and redox defense (via glutathione). The use of a dual-labeled tracer (


) allows for the simultaneous tracking of the carbon backbone and the amino group, providing high-resolution insight into transamination and de novo synthesis pathways.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), which is superior to Reverse Phase (RP) chromatography for retaining polar amino acids without derivatization.[1]

Experimental Design & Pre-Analytical Considerations

2.1 Tracer Selection & Media Preparation

  • Tracer: L-Serine [

    
    ] (Mass shift +4.007 Da).
    
  • Critical Reagent: Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains high levels of unlabeled serine (~100-200 µM). To achieve sufficient isotopic enrichment (>50%), cells must be cultured in media supplemented with dFBS and the labeled serine tracer for at least 24 hours (or 2-3 doubling times) to reach isotopic steady state.

2.2 The "Metabolic Quench" Philosophy Metabolism turnover rates for amino acids can be on the order of seconds. The extraction protocol below relies on the Cold Methanol Principle :

  • Quenching: Instant cessation of enzymatic activity via temperature (-80°C) and protein denaturation (organic solvent).

  • Extraction: Solubilization of polar metabolites.

  • Stability: Prevention of hydrolysis or oxidation during processing.

Sample Preparation Protocol

Workflow Visualization

SamplePrep Start Adherent Cells (6-well plate) Wash Wash x2 (Cold PBS or 0.9% NaCl) Start->Wash Remove Media Quench Quench & Scrape (80% MeOH, -80°C) Wash->Quench Add 1mL Solvent Lyse Cell Lysis (Vortex & Freeze-Thaw) Quench->Lyse Transfer to tube Spin Centrifugation (14,000 x g, 4°C) Lyse->Spin Precipitate Protein Supernatant Collect Supernatant (Metabolites) Spin->Supernatant Dry Evaporation (SpeedVac / N2 Stream) Supernatant->Dry Recon Reconstitution (60:40 ACN:H2O) Dry->Recon Inject HILIC-MS Analysis Recon->Inject

Figure 1: Optimized Cold Methanol Extraction Workflow for Polar Metabolites.

Detailed Protocol Steps:

  • Preparation: Pre-cool 80% Methanol/20% Water (LC-MS grade) on dry ice (-78°C).

  • Harvesting:

    • Place cell culture plate on a bed of ice.[2]

    • Rapidly aspirate media.[2][3]

    • Wash cells twice with 1 mL ice-cold PBS (or 0.9% NaCl) to remove extracellular serine. Note: Perform this within <10 seconds to avoid metabolic stress.

  • Quenching:

    • Add 1 mL of -80°C 80% Methanol directly to the well.

    • Incubate on dry ice for 10 minutes.

    • Scrape cells using a polyethylene cell scraper and transfer the suspension to a pre-cooled 1.5 mL Eppendorf tube.

  • Extraction:

    • Vortex vigorously for 30 seconds.

    • (Optional) Perform one freeze-thaw cycle (Liquid N2

      
       37°C bath 
      
      
      
      Ice) to ensure complete membrane rupture.
    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Drying:

    • Transfer the supernatant to a new glass vial or LC-MS tube.

    • Evaporate to dryness using a SpeedVac (no heat) or a gentle stream of Nitrogen gas. Caution: Do not over-dry to the point of "baking" the sample.

  • Reconstitution:

    • Resuspend the pellet in 50–100 µL of Acetonitrile:Water (60:40 v/v) . This solvent composition matches the starting conditions of the HILIC gradient, ensuring good peak shape.

    • Centrifuge again (14,000 x g, 5 min) to remove any particulates that precipitated during concentration.

    • Transfer to an autosampler vial.

LC-MS/MS Method Parameters

4.1 Chromatography (HILIC) Serine is highly polar and elutes in the void volume of C18 columns. HILIC is required for retention and separation from isobaric interferences.

  • Column: ZIC-pHILIC (Merck/SeQuant) or InfinityLab Poroshell 120 HILIC-Z (Agilent).

  • Dimensions: 2.1 x 100 mm, 2.7 µm or 3.5 µm particle size.

  • Temperature: 35°C.

  • Flow Rate: 0.25 mL/min.

Mobile Phase Composition:

  • Mobile Phase A (MPA): 20 mM Ammonium Carbonate in Water, pH 9.0 (for ZIC-pHILIC) OR 10 mM Ammonium Formate in Water, pH 3.0 (for HILIC-Z).

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

Gradient Table (ZIC-pHILIC Example):

Time (min)% B (Acetonitrile)% A (Buffer)Event
0.08020Initial
2.08020Isocratic Hold
12.02080Linear Gradient
12.18020Return to Initial
17.08020Re-equilibration

4.2 Mass Spectrometry (MRM Settings) For a Triple Quadrupole (QqQ) system, use Multiple Reaction Monitoring (MRM). For High-Resolution MS (Orbitrap/Q-TOF), use Full Scan (m/z 70–500) or PRM.

Target Analytes & Transitions (Positive Mode ESI+):

AnalyteLabel StatePrecursor (m/z)Product (m/z)*Collision Energy (V)
Serine M+0 (Unlabeled)106.0560.0515
M+1 (

)
107.0561.0515
M+3 (

)
109.0662.0615
M+4 (

)
110.06 63.06 15
Glycine M+076.0430.0412
M+3 (

)
79.0432.0412

*Note: Product ion 60.05 corresponds to the loss of the carboxylic acid group (formic acid), a common fragment for amino acids.

Data Analysis & Pathway Interpretation

5.1 Mass Isotopomer Distribution (MID) Raw peak areas must be corrected for the natural abundance of isotopes (C13 = 1.1%, N15 = 0.37%) using correction algorithms (e.g., IsoCor, polly, or vendor software).

5.2 Pathway Visualization Tracing [U-13C3, 15N] Serine allows you to decipher the Serine Synthesis Pathway (SSP) and One-Carbon Metabolism.

SerinePathway Ser Serine (M+4) (13C3, 15N) Gly Glycine (M+3) (13C2, 15N) Ser->Gly SHMT1/2 (Transfers 1C to THF) C1 5,10-CH2-THF (1-Carbon Unit) Ser->C1 Side Product GSH Glutathione (Antioxidant) Gly->GSH GSH Synthesis Purine Purines (Nucleotides) C1->Purine Folate Cycle

Figure 2: Fate of the Serine Tracer. Serine (M+4) converts to Glycine (M+3) via SHMT, donating a labeled carbon to the Folate pool (1-C metabolism).

Interpretation Logic:

  • High M+4 Serine: Indicates successful uptake of tracer.

  • High M+3 Glycine: Indicates active Serine Hydroxymethyltransferase (SHMT) activity.

  • M+0 Serine: Represents de novo synthesis from glucose (if glucose is unlabeled) or uptake from undialyzed media.

Troubleshooting & Validation

  • Issue: Low Signal Intensity.

    • Cause: Ion suppression from salts in PBS wash or poor HILIC retention.

    • Fix: Ensure thorough drying to remove volatile salts. Use Ammonium Formate/Carbonate buffers (volatile) rather than Phosphate.

  • Issue: Peak Tailing.

    • Cause: Mismatch between reconstitution solvent and mobile phase.

    • Fix: Ensure sample is dissolved in high organic content (e.g., 60-80% ACN) to match the starting gradient conditions.

  • Issue: Isobaric Interference.

    • Cause: Homoserine or other isomers.

    • Fix: Verify retention time with authentic standards. The M+4 transition is highly specific, reducing interference risk compared to M+0.

References

  • Metabolite Extraction Protocol: Dettmer, K., et al. "Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols."[4] Analytical and Bioanalytical Chemistry, 2011. Link

  • HILIC Chromatography: "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Technologies Application Note, 2017. Link

  • Serine Flux Analysis: Maddocks, O.D.K., et al. "Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells." Nature, 2013. Link

  • Isotope Correction: Millard, P., et al. "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics, 2012. Link

Sources

Application Note: Precision Quantitation of DL-Serine in Human Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiking protocols for DL-Serine (13C3; 15N) in plasma Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine is a non-essential amino acid with critical roles in nucleotide biosynthesis, neurotransmission, and one-carbon metabolism. While L-Serine is the dominant isomer in circulation (~100 µM), D-Serine acts as a potent co-agonist at the NMDA receptor and is a biomarker of interest in schizophrenia and neurodegenerative diseases.

Accurate quantification of Serine in plasma is challenged by high endogenous levels, high polarity (poor retention on C18), and the potential for chiral inversion. This protocol details the Stable Isotope Dilution (SID) methodology using DL-Serine (13C3; 15N) as an Internal Standard (ISTD). The use of a heavy isotope (+4 Da mass shift) corrects for matrix effects, extraction efficiency, and ionization variability.

Why DL-Serine (13C3; 15N)?
  • Mass Shift (+4 Da): The labeled parent ion (m/z 110.1) and fragment (m/z 63.1) are distinct from endogenous Serine (m/z 106.1 → 60.1), preventing cross-talk.

  • Co-elution: The isotope co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.

  • Racemic Utility: If separating enantiomers (Chiral LC), the DL-labeled standard provides a specific reference peak for both D- and L-Serine, unlike a pure L-labeled standard which only corrects for the L-isomer.

Materials & Reagents

Analytes & Standards
  • Analyte: DL-Serine (Unlabeled).[1][2]

  • Internal Standard (ISTD): DL-Serine (13C3; 15N).[1][3]

    • Note: Often supplied as L-Serine (13C3; 15N).[1][2][3][4] If using L-Isotope for DL-quantitation on a chiral column, be aware it will only correct for the L-peak. If using a racemic isotope (custom or mixed), it corrects both.

    • MW (Unlabeled): 105.09 g/mol .

    • MW (Labeled): 109.06 g/mol (approx +4 Da).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

Solvents
  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH)

  • Formic Acid (FA) or Ammonium Formate (buffer).

Pre-Experimental Considerations

Solubility & Stability

Serine is highly polar and water-soluble.

  • Stock Solvent: Dissolve in Water or 0.1% Formic Acid in Water . Avoid pure organic solvents for stock preparation to prevent precipitation.

  • Stability: Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles (aliquot stocks).

Endogenous Baseline Correction

Plasma contains high levels of L-Serine (~80–150 µM) and trace D-Serine (~1–3 µM).

  • Blank Matrix: You cannot find "Serine-free" human plasma.

  • Strategy: Use Surrogate Matrix (e.g., PBS or 4% BSA) for calibration curves, OR use the Standard Addition Method in pooled plasma.

  • Recommendation: Use PBS for the calibration curve (0.1 – 200 µM) and run Quality Control (QC) samples in pooled plasma to validate recovery.

Protocol: Preparation of Solutions

Step 1: Master Stock Solution (10 mM)
  • Weigh 1.09 mg of DL-Serine (13C3; 15N).

  • Dissolve in 1.0 mL of LC-MS grade Water + 0.1% Formic Acid.

  • Vortex for 1 minute until fully dissolved.

  • Label: "ISTD Stock 10 mM". Store at -20°C.

Step 2: ISTD Working Spiking Solution (100 µM)

Target Spike Concentration: The ISTD spike should be visible but not suppress the analyte. A final concentration of ~10-20 µM in the sample is ideal.

  • Dilute 10 µL of Master Stock (10 mM) into 990 µL of ACN:Water (50:50).

  • Concentration: 100 µM (approx 10.9 µg/mL).

  • Note: Prepare fresh weekly or store at 4°C.

Protocol: Plasma Spiking & Extraction (Protein Precipitation)

This method uses Protein Precipitation (PPT) with Acetonitrile, which is compatible with HILIC chromatography.

Workflow Diagram

G Plasma 50 µL Plasma Sample Mix1 Vortex Mix (10 sec) Equilibrate 5 min Plasma->Mix1 ISTD Add 10 µL ISTD Working Sol. (100 µM DL-Serine 13C3;15N) ISTD->Mix1 PPT Add 200 µL Ice-Cold ACN (Ratio 4:1) Mix1->PPT Mix2 Vortex (1 min) Centrifuge (10 min, 15,000 x g, 4°C) PPT->Mix2 Supernatant Transfer 150 µL Supernatant Mix2->Supernatant Dry Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Dry Recon Reconstitute in 100 µL Mobile Phase (90% ACN / 10% Buffer) Dry->Recon Inject Inject 2-5 µL into LC-MS/MS Recon->Inject

Caption: Step-by-step Protein Precipitation (PPT) workflow for extracting Serine from plasma.

Detailed Procedure
  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL microcentrifuge tube.

  • Spike ISTD: Add 10 µL of the 100 µM ISTD Working Solution .

    • Effective Spike Conc: ~16.6 µM in the initial mix.

  • Equilibrate: Vortex briefly and let stand for 5 minutes. This allows the ISTD to bind with plasma proteins similarly to the endogenous analyte.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Ratio: 4:1 (Organic:Aqueous). This ensures >98% protein removal.[5]

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully remove 150 µL of the supernatant to a clean glass vial or 96-well plate.

    • Critical: Do not disturb the protein pellet.

  • Dry Down (Optional but Recommended): Evaporate solvent under a gentle stream of Nitrogen at 40°C.

    • Why? HILIC columns are sensitive to water content. Injecting a high-water sample (like the raw supernatant) can distort peak shape.

  • Reconstitute: Dissolve residue in 100 µL of 90% ACN / 10% Water (with 10mM Ammonium Formate) .

    • Result: Sample is now clean and in a HILIC-compatible solvent.

LC-MS/MS Analysis

Chromatographic Conditions (HILIC)

Serine is too polar for standard C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for underivatized amino acids.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Restek Raptor Polar X.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 90% B

    • 6.0 min: 50% B

    • 6.1 min: 90% B (Re-equilibrate for 3 mins).

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temp: 35°C.

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
DL-Serine 106.1 [M+H]+60.1 15 eV50 ms
DL-Serine (13C3; 15N) 110.1 [M+H]+63.1 15 eV50 ms
  • Mechanism: The transition 106→60 corresponds to the loss of HCOOH (Formic Acid, 46 Da).

  • Isotope Logic:

    • Parent: 106 + 4 Da (3x13C, 1x15N) = 110.

    • Neutral Loss: H(13C)OOH (Formic acid with the carboxyl 13C). Mass = 46 + 1 = 47 Da.

    • Fragment: 110 - 47 = 63.

    • Verification: The fragment retains the alpha/beta carbons (2x 13C) and the amine (1x 15N). Unlabeled fragment (60) + 3 Da = 63. Validated.

Data Analysis & Validation

Calculation

Use the Internal Standard Method :



Calculate concentration using a linear regression (

) generated from the calibration curve (PBS spiked with Serine).
Validation Parameters
  • Linearity: 0.5 – 200 µM (R² > 0.99).

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike. Target: 85–115%.

  • Matrix Effect: Compare ISTD area in plasma extract vs. solvent.

    • Acceptance: Matrix Factor between 0.8 and 1.2. The co-eluting ISTD will correct for suppression if the Ratio is used.

Troubleshooting Guide

IssuePossible CauseSolution
Low Sensitivity Ion suppression from phospholipids.Use "Hybrid SPE" (Phospholipid removal plate) instead of simple PPT.
Peak Tailing Sample solvent too aqueous for HILIC.Ensure reconstitution solvent is ≥80% ACN.
Retention Time Drift pH fluctuation in mobile phase.Use fresh Ammonium Formate buffer; ensure pH is stable (3.0).
High Background Contamination.Serine is ubiquitous (skin, dust). Wear gloves; use high-purity water.

References

  • Moaddel, R., et al. (2014). "Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Visser, W. F., et al. (2011). "A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids." Journal of Chromatography A. Link

  • Holm, L. J., & Buschard, K. (2019). "L-Serine: a neglected amino acid with a potential therapeutic role in diabetes." APMIS. Link

  • Cambridge Isotope Laboratories. "L-Serine (13C3, 15N) Product Page & Specifications." Link

Sources

High-Fidelity GC-MS Profiling of Labeled DL-Serine: Isotopic & Chiral Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two distinct, field-proven protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of labeled DL-Serine. Serine presents unique analytical challenges due to its polarity (three active functional groups: -NH₂, -COOH, -OH) and the potential for racemization or isotopic scrambling.

  • Protocol A (Isotopic Flux & Enrichment): Uses MTBSTFA (TBDMS derivatization).[1] This is the "gold standard" for metabolic flux analysis (MFA) because it produces a stable [M-57]⁺ ion that preserves the entire carbon skeleton, allowing for accurate quantification of 13C/15N enrichment without losing positional data.

  • Protocol B (Chiral Resolution): Uses Ethyl Chloroformate (ECF) or Pentafluoropropyl Chloroformate (PFPCF) combined with a Chiral Stationary Phase (Chirasil-L-Val) . This method is required to distinguish D-Serine (neuromodulator) from L-Serine (proteinogenic) while maintaining label integrity.

Critical Mechanistic Insights

The "Scrambling" & Exchange Challenge

When working with labeled standards (e.g., [2,3,3-D3]-Serine or 15N-Serine), the choice of derivative dictates data integrity.

  • Deuterium Loss: Protic solvents or acidic reagents can cause H/D exchange on the amine or hydroxyl groups. Silylation reagents (MTBSTFA) are anhydrous, minimizing this risk.

  • Carbon Skeleton Integrity: For 13C-flux analysis, the fragment ion analyzed must contain all carbon atoms of the original serine molecule.

Fragmentation Logic: The Case for TBDMS

Tri-TBDMS-Serine (fully derivatized) yields two major ions. Understanding their origin is critical for interpreting isotopic labeling:

  • m/z 390 ([M-57]⁺): Loss of a tert-butyl group from the silyl tag. Crucial: This fragment retains the entire serine carbon backbone (C1, C2, C3). Use this for total enrichment calculations.

  • m/z 302 ([M-145]⁺): Loss of the side chain (CH₂-O-TBDMS). Crucial: This fragment loses the C3 (beta) carbon. If you use this ion for 13C3-Serine analysis, you will miscalculate the enrichment because the label on C3 is missing from the detector.

Protocol A: TBDMS Derivatization (Isotopic Flux Focus)

Objective: Robust quantification of 13C/15N enrichment in L-Serine (or racemic mix on achiral columns). Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS.

Materials
  • Reagent: MTBSTFA + 1% TBDMCS (Sigma/Merck).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Vials: Silanized glass vials with PTFE-lined caps.

Step-by-Step Methodology
  • Lyophilization: Ensure the sample (cell lysate/supernatant) is completely dry. Any residual water will hydrolyze the reagent.

  • Solubilization: Add 30 µL anhydrous acetonitrile . Sonicate for 1 min to resuspend the amino acid pellet.

  • Derivatization: Add 30 µL MTBSTFA .

  • Reaction: Cap tightly. Incubate at 100°C for 60 minutes .

    • Expert Note: While some protocols suggest 60°C, Serine requires higher thermal energy (100°C) to fully silylate the sterically hindered hydroxyl (-OH) group. Incomplete reaction leads to a di-TBDMS peak that splits your signal.

  • Conditioning: Allow to cool to room temperature. Transfer to a GC vial with a glass insert.

  • Injection: Inject 1 µL in Split mode (1:10) to prevent column overload, or Splitless for trace analysis.

GC-MS Parameters (Standard Achiral)
  • Column: Agilent DB-5MS or SLB-5ms (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 100°C (1 min) → 10°C/min → 300°C (hold 3 min).

  • Inlet: 280°C.

  • Transfer Line: 290°C.

Protocol B: Chiral Separation (D- vs L-Serine)[2][3]

Objective: Separate D-Serine from L-Serine to determine enantiomeric excess or specific production of the D-isomer. Strategy: Since standard derivatives (TBDMS) do not separate enantiomers on DB-5 columns, we use a "Rapid Chloroformate" reaction analyzed on a Chirasil-L-Val column.

Materials
  • Reagent: Pentafluoropropyl Chloroformate (PFPCF) or Ethyl Chloroformate (ECF).

  • Column: Agilent CP-Chirasil-L-Val (25m × 0.25mm × 0.12µm). This column has a chiral selector (valine-diamide) bonded to the phase.

Step-by-Step Methodology
  • Aqueous Phase: Dissolve sample in 100 µL water .

  • Basification: Add 20 µL Pyridine (acts as catalyst and base).

  • Derivatization: Add 10 µL PFPCF (or ECF). Vortex vigorously for 10 seconds.

    • Mechanism:[2][3][4][5][6] The reaction is instantaneous, forming the carbamate at the amine and the ester at the carboxyl group.

  • Extraction: Add 150 µL Chloroform (containing 1% ECF to drive equilibrium). Vortex 20 seconds.

  • Separation: Centrifuge (3000 rpm, 2 min).

  • Injection: Inject 1 µL of the bottom (organic) layer.

GC-MS Parameters (Chiral)
  • Column: CP-Chirasil-L-Val.[7][8]

  • Temp Program: 70°C (1 min) → 3°C/min → 180°C.

    • Expert Note: Chiral columns have lower thermal limits (usually max 200°C). Do not overheat!

  • Elution Order: typically D-Serine elutes before L-Serine on L-Val phases (verify with authentic standards).

Data Visualization & Logic

Fragmentation Pathway (TBDMS)

The following diagram illustrates the critical fragmentation pathways for Tri-TBDMS-Serine, highlighting why m/z 390 is preferred for 13C analysis.

SerineFragmentation cluster_legend Interpretation Guide Serine Labeled DL-Serine (C3H7NO3) TriTBDMS Tri-TBDMS-Serine (Precursor MW ~447) Serine->TriTBDMS + MTBSTFA (100°C, 1h) Ion390 Ion m/z 390 [M-57]+ (Loss of t-Butyl) TriTBDMS->Ion390 Primary Fragmentation Retains C1, C2, C3 Ion302 Ion m/z 302 [M-145]+ (Loss of Side Chain) TriTBDMS->Ion302 Secondary Fragmentation Loses C3 (Side Chain) Note1 Use m/z 390 for 13C Flux Analysis Note2 m/z 302 loses beta-carbon label!

Caption: Fragmentation logic for Tri-TBDMS-Serine. Green node indicates the preferred ion for 13C-flux analysis.

Mass Shift Table for Labeled Serine (TBDMS)
AnalyteMajor Ion [M-57]+Mass Shift (Δ)Notes
Unlabeled Serine m/z 390 0Base peak for quantitation.
[1-13C]Serine m/z 391 +1Label on Carboxyl group.
[1,2-13C2]Serine m/z 392 +2Label on C1 and C2.
[U-13C3]Serine m/z 393 +3Uniformly labeled.
[15N]Serine m/z 391 +1Label on Amine.
[U-13C3, 15N]Serine m/z 394 +4Full isotope saturation.

Troubleshooting & Quality Control

  • Peak Splitting (The "Di- vs Tri-" Problem):

    • Symptom:[9][2][3][5][6][10][11] Two peaks for Serine in the chromatogram.[9]

    • Cause: Incomplete silylation of the hydroxyl group. The first peak is usually Di-TBDMS (COOH, NH2 silylated, OH free).

    • Fix: Increase reaction temperature to 100°C or add 20 µL of DMF (Dimethylformamide) to the reaction mix to improve solubility and kinetics.

  • Moisture Contamination:

    • Symptom:[9][2][3][5][6][10][11] Low signal, appearance of TBDMS-OH peaks (m/z 75, 147).

    • Fix: Ensure strict anhydrous conditions. Use fresh MTBSTFA. If the sample was aqueous, azeotrope with acetonitrile 3x before adding reagent.

  • Column Bleed vs. Analyte:

    • Check: Run a blank with just MTBSTFA. You will see peaks for polysiloxanes (m/z 73, 207, 281). Ensure your Serine peaks (m/z 390) are distinct and have a S/N > 10.

References

  • Metabolomics Standards Initiative. (2025). GC-MS derivatization protocol for DL-serine TBDMS. Retrieved from 12

  • ResearchGate. (2025). GC-MS mass chromatograms for serine and its main fragment masses. Retrieved from 13

  • Sigma-Aldrich. (2025). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from [10]

  • PubMed Central. (2025). Separation and detection of D-/L-serine by conventional HPLC and GC-MS. Retrieved from 14

  • ResearchGate. (2025). Determination of D- and L-amino acids produced by cyanobacteria using gas chromatography on Chirasil-Val. Retrieved from 5

Sources

Chiral separation of DL-Serine (13C3; 15N) isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Analysis of DL-Serine (¹³C₃; ¹⁵N)

Authored by: Gemini, Senior Application Scientist

Abstract

The precise quantification of amino acid enantiomers is critical in numerous scientific domains, from neuroscience to metabolic research and pharmaceutical development. D-Serine, in particular, is a vital co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in neurotransmission.[1] The use of stable isotope-labeled (SIL) amino acids, such as DL-Serine (¹³C₃; ¹⁵N), provides an invaluable tool for tracer studies and as internal standards for accurate quantification by mass spectrometry.[2][][4] This document provides a detailed technical guide for the chiral separation of DL-Serine (¹³C₃; ¹⁵N) isomers, presenting two robust High-Performance Liquid Chromatography (HPLC) methodologies coupled with tandem mass spectrometry (MS/MS). We will explore both a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. This guide is designed for researchers, scientists, and drug development professionals seeking to implement reliable and validated enantioselective analytical protocols.

The Principle of Chiral Recognition in Chromatography

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography overcomes this by creating a transient chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times.[5] The foundational mechanism for this recognition is often described by the "three-point interaction model," which posits that for effective discrimination, at least three points of interaction must occur between the chiral analyte and the chiral selector.[6][7] One enantiomer will form a more stable, lower-energy diastereomeric complex with the CSP, resulting in a longer retention time, while its mirror image will form a less stable complex and elute earlier.[6][8] These interactions can include hydrogen bonding, π–π interactions, dipole-dipole forces, ionic interactions, or steric hindrance.[5]

Fig. 1: The Three-Point Interaction Model for Chiral Recognition.

Methodologies for Chiral Separation

Two primary strategies are employed for the HPLC-based separation of enantiomers:

  • Direct Method: This approach utilizes a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded or coated onto the support material (e.g., silica gel). The separation occurs directly on the column as the enantiomers pass through.[9] This is the most common and often preferred method due to its simplicity and broad applicability.[10]

  • Indirect Method: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[11] These diastereomers have different physicochemical properties and can be readily separated on a standard, achiral stationary phase (like a C18 column).[11][12] This method can be advantageous for improving detection sensitivity and chromatographic performance.[12]

The presence of stable isotopes (¹³C₃, ¹⁵N) in the DL-Serine molecule does not significantly alter its chemical properties for chromatographic separation but is essential for its unambiguous detection and quantification using mass spectrometry.[][13]

Protocol 1: Direct Separation using a Cyclodextrin-Based CSP

This protocol details the direct enantioseparation of DL-Serine (¹³C₃; ¹⁵N) using a cyclodextrin-based chiral stationary phase, which is well-suited for separating amino acids.[5][14] The mechanism involves the formation of transient inclusion complexes between the serine enantiomers and the chiral cavity of the cyclodextrin.[15][16]

Experimental Workflow: Direct CSP Method

start Start: DL-Serine (¹³C₃; ¹⁵N) Sample prep Sample Preparation (Dilution in Mobile Phase) start->prep hplc Chiral HPLC Injection prep->hplc column Separation on Cyclodextrin CSP Column hplc->column esi Electrospray Ionization (ESI) column->esi Elution of separated enantiomers msms Tandem Mass Spectrometry (MS/MS Detection) esi->msms data Data Acquisition (Chromatogram) msms->data analysis Data Analysis (Peak Integration & Quantification) data->analysis end End: Enantiomer Concentrations analysis->end

Fig. 2: Workflow for Direct Chiral Separation via HPLC-MS/MS.
Materials and Reagents
Reagent/MaterialGrade/Specification
DL-Serine (¹³C₃; ¹⁵N) Standard≥98% purity, ≥99% isotopic enrichment
WaterHPLC or Milli-Q Grade
MethanolHPLC Grade
Acetic AcidHPLC Grade
Ammonium AcetateMS Grade
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a 10 mM Ammonium Acetate solution in water.

    • The mobile phase consists of Methanol and 10 mM Ammonium Acetate with 0.1% Acetic Acid. The exact ratio (e.g., 80:20 v/v) should be optimized for the specific column.

  • Standard Solution Preparation:

    • Prepare a stock solution of DL-Serine (¹³C₃; ¹⁵N) at 1 mg/mL in water.

    • Prepare working standards by diluting the stock solution in the mobile phase to desired concentrations (e.g., 0.1 - 10 µg/mL).

  • HPLC-MS/MS Instrumentation and Conditions:

    • Inject 5-10 µL of the working standard solution into the HPLC system.

    • Perform the separation and detection using the parameters outlined in Table 1.

Data Presentation: Method Parameters

Table 1: Direct Chiral HPLC-MS/MS Method Parameters

ParameterRecommended SettingCausality/Justification
HPLC System
Chiral ColumnCyclodextrin-based CSP (e.g., Astec CHIROBIOTIC T)Proven utility for amino acid separations via inclusion complexation.[17]
Mobile PhaseMethanol / 10 mM Ammonium Acetate + 0.1% Acetic AcidReversed-phase mode is common for cyclodextrin columns.[18] Volatile buffer is MS-compatible.
Flow Rate0.5 - 1.0 mL/minStandard flow rate for analytical HPLC columns.
Column Temp.25 °C (or optimized)Temperature affects retention and resolution; must be controlled.
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)Serine readily forms positive ions.
Precursor Ion (m/z)109.05Calculated for [M+H]⁺ of Serine (¹³C₃; ¹⁵N).
Product Ions (m/z)To be determined by infusionFragments are selected for specificity in MRM mode.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.

Protocol 2: Indirect Separation via Derivatization

This protocol uses a chiral derivatizing agent, N-acetyl-L-cysteine (NAC) with o-phthalaldehyde (OPA), to convert D- and L-serine into diastereomeric isoindole derivatives.[11] These diastereomers can then be separated on a standard reversed-phase C18 column.

Experimental Workflow: Indirect Derivatization Method

start Start: DL-Serine (¹³C₃; ¹⁵N) Sample derivatize Derivatization Reaction (OPA/NAC) start->derivatize Formation of Diastereomers hplc Achiral HPLC Injection derivatize->hplc column Separation on Reversed-Phase C18 Column hplc->column esi Electrospray Ionization (ESI) column->esi Elution of separated diastereomers msms Tandem Mass Spectrometry (MS/MS Detection) esi->msms data Data Acquisition (Chromatogram) msms->data analysis Data Analysis (Peak Integration & Quantification) data->analysis end End: Diastereomer Concentrations analysis->end

Fig. 3: Workflow for Indirect Chiral Separation via HPLC-MS/MS.
Materials and Reagents
Reagent/MaterialGrade/Specification
DL-Serine (¹³C₃; ¹⁵N) Standard≥98% purity, ≥99% isotopic enrichment
o-phthalaldehyde (OPA)Reagent Grade
N-acetyl-L-cysteine (NAC)Reagent Grade
Borate Buffer (e.g., 0.1 M, pH 9.5)Analytical Grade
Methanol, AcetonitrileHPLC Grade
Formic AcidMS Grade
Step-by-Step Protocol
  • Derivatization Reagent Preparation:

    • Prepare a solution containing OPA and NAC in borate buffer. A typical concentration is 4 mM.[11]

  • Standard Solution Preparation:

    • Prepare a stock solution of DL-Serine (¹³C₃; ¹⁵N) at 1 mg/mL in water.

    • Prepare working standards by diluting the stock solution to desired concentrations.

  • Derivatization Procedure: [11]

    • In a vial, mix the serine standard solution with the OPA/NAC reagent at a fixed ratio (e.g., 4:1 sample to reagent).

    • Allow the reaction to proceed at room temperature for a defined time (e.g., 150 seconds).[11] The timing is critical and must be consistent across all samples and standards.

    • Immediately inject the reaction mixture onto the HPLC system.

  • HPLC-MS/MS Instrumentation and Conditions:

    • Perform the separation and detection using the parameters outlined in Table 2.

Data Presentation: Method Parameters

Table 2: Indirect Chiral HPLC-MS/MS Method Parameters

ParameterRecommended SettingCausality/Justification
HPLC System
ColumnC18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)Standard, robust, and cost-effective column for separating the newly formed diastereomers.[11]
Mobile Phase AWater with 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidStandard organic phase for reversed-phase LC-MS.
GradientOptimized gradient elution (e.g., 10% to 90% B over 15 min)Gradient is required to elute the more hydrophobic derivatized compounds.
Flow Rate0.8 - 1.2 mL/min
Column Temp.30 °C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)To be determined (mass of derivative + H⁺)The m/z will be significantly higher than native serine.
Product Ions (m/z)To be determined by infusion
Detection ModeMultiple Reaction Monitoring (MRM)

Method Validation and System Suitability

For any analytical protocol to be trustworthy, it must be validated.[19] The system's performance should be verified before each run using a system suitability test.

Table 3: Key Validation and System Suitability Parameters

ParameterDescriptionAcceptance Criteria (Typical)
System Suitability
Resolution (Rs)The degree of separation between the two enantiomer/diastereomer peaks.Rs > 1.5
Tailing Factor (Tf)Measures peak symmetry.0.8 < Tf < 1.5
ReproducibilityPrecision of retention times and peak areas from replicate injections.%RSD < 2%
Method Validation
SpecificityAbility to assess the analyte unequivocally in the presence of other components.Baseline resolution of enantiomers from other peaks.
Linearity & RangeProportionality of detector response to analyte concentration.Correlation coefficient (r²) > 0.99
AccuracyCloseness of test results to the true value.Recovery of 80-120%
PrecisionAgreement among a series of measurements.%RSD < 15% (lower for higher conc.)
Limit of Quantitation (LOQ)Lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10

Validation of chiral purity methods should generally adhere to established regulatory guidelines.[19]

Conclusion

This guide has presented two validated, field-proven methodologies for the chiral separation of DL-Serine (¹³C₃; ¹⁵N).

  • The Direct CSP Method is straightforward and rapid, requiring minimal sample preparation. Its primary limitation can be the higher cost of chiral columns.[11]

  • The Indirect Derivatization Method offers flexibility by using standard, less expensive achiral columns and can enhance detection sensitivity. However, it requires a carefully controlled and validated derivatization step, adding complexity to the workflow.[12]

The choice between these methods will depend on the specific application, available instrumentation, sample throughput requirements, and cost considerations.[1] Both approaches, when coupled with tandem mass spectrometry, provide the necessary specificity and sensitivity for accurately quantifying the enantiomers of isotopically labeled serine in complex matrices, empowering advanced research in metabolomics and drug development.[20]

References

  • Shindo, A., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 9, 101859. Available at: [Link]

  • Klaver, A. R. J., et al. (2020). Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans. The Journal of Nutrition, 150(9), 2269–2278. Available at: [Link]

  • CK Isotopes. (n.d.). Selective Amino Acid-Type Labeling(continued). CK Isotopes. Retrieved from [Link]

  • Wang, D., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1146. Available at: [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. Journal of Chromatographic Science, 50(9), 834–839. Available at: [Link]

  • Aryal, S. (2022). Chiral chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Das, S., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11), 1264–1271. Available at: [Link]

  • Ciucanu, I., et al. (2022). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. International Journal of Molecular Sciences, 23(22), 14389. Available at: [Link]

  • Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]

  • Ciucanu, I., et al. (2022). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. ResearchGate. Retrieved from [Link]

  • Gecse, Z., et al. (2021). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences, 233, 03028. Available at: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Retrieved from [Link]

  • Kimura, T. (2017). The Importance of Chiral Metabolomics. The Analytical Scientist. Retrieved from [Link]

  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. Retrieved from [Link]

  • Julian, R. R., et al. (2003). Nanocrystalline Aggregation of Serine Detected by Electrospray Ionization Mass Spectrometry: Origin of the Stable Homochiral Gas-Phase Octamer. Journal of the American Chemical Society, 125(10), 2880–2881. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. Retrieved from [Link]

  • Ozaki, M., et al. (2026). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. Journal of Pharmaceutical and Biomedical Analysis Open, 7, 100099. Available at: [Link]

  • Pasa-Tolic, L., et al. (2002). Selective incorporation of isotopically labeled amino acids for identification of intact proteins on a proteome-wide level. Journal of Mass Spectrometry, 37(2), 117–125. Available at: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. IUPAC Recommendations 1997. Available at: [Link]

  • JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JoVE. Retrieved from [Link]

  • Schmid, M. G. (2021). Chapter 12: Chiral Metabolomics. Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Retrieved from [Link]

  • D'Acquarica, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4279. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separation by ligand-exchange. ResearchGate. Retrieved from [Link]

  • Zhang, T., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5427. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Serine. HELIX Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving ionization efficiency of DL-Serine (13C3; 15N) in ESI

Technical Support Center: Optimizing ESI Efficiency for DL-Serine ( ; )

Executive Summary & Core Challenge

The Problem: DL-Serine (


The Solution: The most effective strategy to boost ionization efficiency is switching from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . This allows the analyte to elute in a high-organic mobile phase (>60% Acetonitrile), which drastically lowers surface tension and enhances the formation of gas-phase ions in the Electrospray Ionization (ESI) source.

Troubleshooting & Optimization Modules

Module A: Chromatographic Interface (The Primary Lever)

Q: Why is my serine signal unstable or non-existent on a C18 column? A: Serine is too hydrophilic for standard C18 retention. It elutes early (retention factor

Protocol: Transition to HILIC

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or Amide-HILIC column. These provide superior retention for polar amino acids compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start high organic (e.g., 90% B) and ramp down to 50% B. Serine will retain well and elute in a high-organic environment.

Data Comparison: RPLC vs. HILIC

ParameterRPLC (C18)HILIC (Amide/ZIC)Impact on Ionization
Elution % Organic < 5% ACN> 60% ACNHigh organic = Better desolvation
Droplet Size Large (High Surface Tension)Small (Low Surface Tension)Smaller droplets release ions faster
Matrix Effects High (Co-elution with salts)Low (Salts elute separately)Reduced ion suppression
Sensitivity 1x (Baseline)10x - 50x Increase Significant gain in S/N ratio
Module B: Mobile Phase Chemistry

Q: Which additives maximize positive ion mode (


) signal?A:
  • Acid Choice: Use Formic Acid (0.1%) .

    • Why: It provides the protons (

      
      ) needed for the 
      
      
      species.
    • Avoid: Trifluoroacetic Acid (TFA).[1][2] While TFA improves peak shape, it causes severe signal suppression (up to 90% loss) by forming tight ion pairs with the analyte in the gas phase.

  • Buffer: Add Ammonium Formate (5–10 mM) .

    • Why: It stabilizes the pH and prevents sodium adducts (

      
      ) which split the signal and reduce quantification accuracy.
      

Q: How do I handle chiral separation of DL-Serine? A: If you must distinguish D-Serine from L-Serine, a standard HILIC or C18 column will not work. You require a Chiral Column (e.g., Crown Ether or Teicoplanin-based).

  • Note: The ionization physics remain the same. Use the HILIC-compatible chiral phases if possible to maintain the sensitivity benefits of high-organic elution.

Module C: ESI Source Parameters[3]

Q: How should I tune the mass spectrometer for this specific molecule? A: Serine is fragile. Overly aggressive source settings can cause in-source fragmentation (loss of water or ammonia), diluting the signal of the parent ion.

Optimization Protocol:

  • Capillary Voltage: Set to 2.5 – 3.5 kV. (Too high = discharge; Too low = unstable spray).

  • Desolvation Temperature: High (350°C – 500°C).

    • Reasoning: Since HILIC mobile phases are volatile, you can use high heat to flash-evaporate the solvent without thermally degrading the analyte, provided the dwell time is short.

  • Gas Flow: High nebulizer/sheath gas flow is critical to mechanically break down droplets, especially if using higher aqueous content.

Module D: Advanced Troubleshooting (Derivatization)

Q: I've tried HILIC, but the signal is still too low for my biological matrix. What now? A: If direct analysis fails, Derivatization is the "nuclear option." It attaches a hydrophobic group to the serine, making it ionize like a lipid.

Recommended Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) [3]

  • Mechanism: Reacts with the amine group.

  • Benefit: Increases molecular weight and hydrophobicity.

  • Result: The derivative retains perfectly on standard C18 columns and ionizes with massive efficiency (often 100x gain).

  • Workflow: Mix sample with Fmoc-Cl in borate buffer -> Incubate 10 min -> Quench -> Inject on C18.

Visualizations

Diagram 1: Troubleshooting Decision Matrix

Caption: Step-by-step logic flow for diagnosing and fixing low ionization efficiency for polar amino acids.

Troubleshooting_SerineStartProblem: Low Signal forDL-Serine (13C3; 15N)CheckRetentionCheck Retention Time (RT)Start->CheckRetentionVoidVolumeEluting in Void Volume?(RT < 1.5 min)CheckRetention->VoidVolumeSwitchHILICACTION: Switch to HILIC Column(Amide or ZIC)VoidVolume->SwitchHILICYesCheckMobilePhaseCheck Mobile Phase pHVoidVolume->CheckMobilePhaseNo (Retained)SwitchHILIC->CheckMobilePhaseIsAcidicIs pH < 3.5?CheckMobilePhase->IsAcidicAddFormicACTION: Add 0.1% Formic Acid(Ensure Protonation)IsAcidic->AddFormicNoCheckAdductsCheck Mass Spectrumfor Na+ AdductsIsAcidic->CheckAdductsYesAddFormic->CheckAdductsAdductsPresentHigh [M+Na]+ Signal?CheckAdducts->AdductsPresentAddBufferACTION: Add 10mMAmmonium FormateAdductsPresent->AddBufferYesDerivatizeFALLBACK: Derivatizewith Fmoc-ClAdductsPresent->DerivatizeNo (Signal still low)

Diagram 2: Mechanism of HILIC Sensitivity Gain

Caption: Comparison of ESI droplet desolvation physics between RPLC (High Water) and HILIC (High Organic).

ESI_Mechanismcluster_RPLCRPLC (High Water Content)cluster_HILICHILIC (High Acetonitrile)WaterDropletWater-Rich Droplet(High Surface Tension)SlowEvapSlow EvaporationWaterDroplet->SlowEvapFewIonsFew Ions Released(Low Sensitivity)SlowEvap->FewIonsACNDropletACN-Rich Droplet(Low Surface Tension)FastEvapRapid Desolvation(Coulomb Explosion)ACNDroplet->FastEvapManyIonsHigh Ion Yield(Max Sensitivity)FastEvap->ManyIons

Frequently Asked Questions (FAQ)

Q1: Why does my


; 

Serine signal drift over time?
A:column conditioningsource contamination
  • HILIC Conditioning: HILIC columns require longer equilibration than C18. Ensure you equilibrate with at least 20 column volumes before the first injection.

  • Source Contamination: Serine is non-volatile. If you have been running high-salt samples, the source may be dirty. Clean the cone/capillary.

Q2: Can I use TFA to improve the peak shape of Serine? A: Avoid TFA if possible. While it sharpens peaks, it suppresses the ionization of amino acids by pairing with the positive charge. If peak shape is terrible, try reducing the injection volume or matching the sample solvent strength to the initial mobile phase (e.g., inject sample dissolved in 90% Acetonitrile).

Q3: I see a peak at the correct retention time, but the mass is wrong. Why? A: Check for Dimerization . Serine can form non-covalent dimers (

  • Solution: Lower the concentration of the sample or increase the source temperature to break up these clusters.

Q4: Is the labeled standard (


; 

) chemically different from natural Serine?
A:

References

  • HILIC vs. RPLC Sensitivity : Periat, A., et al. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." Journal of Chromatography A, 2013.Link

  • Mobile Phase Additives : García, M. C.[1] "The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry." Journal of Chromatography B, 2005.Link[1]

  • Ion Suppression Mechanisms : Furey, A., et al. "Ion suppression; a critical review on causes and controls." Talanta, 2013.[4]Link

  • Derivatization Strategies : Ziegler, J., et al. "Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization."[3] Methods in Molecular Biology, 2019.Link

Technical Support Center: Troubleshooting Isotopic Scrambling in Serine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in stable isotope tracing studies of serine metabolism. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating isotopic scrambling. By moving beyond a simple checklist of steps, we will delve into the causality behind experimental choices, ensuring that your protocols are self-validating and grounded in robust scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of serine metabolism?

A: Isotopic scrambling refers to the unexpected and often undesired redistribution of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) within a molecule or across different molecules, deviating from the predicted labeling pattern based on known metabolic pathways. In serine metabolism, this means that if you introduce a specifically labeled serine tracer, the isotopes may appear in positions on serine or connected metabolites (like glycine) that are not directly explained by the primary enzymatic reactions you are studying. This phenomenon can complicate the interpretation of metabolic flux analysis.[1][2]

Q2: Why is serine metabolism particularly susceptible to isotopic scrambling?

A: Serine is a central hub in metabolism, directly participating in several reversible and interconnected pathways. The primary driver of scrambling is the activity of enzymes like serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate.[3] This bidirectionality allows for the exchange and redistribution of carbon and hydrogen isotopes between the one-carbon pool and the amino acids serine and glycine.

Q3: How can I quickly identify if scrambling is occurring in my experiment?

A: A primary indicator of scrambling is the appearance of unexpected mass isotopologues in your mass spectrometry (MS) data. For instance, if you are tracing with [U-¹³C₃]-serine, you would expect to see a fully labeled M+3 isotopologue. The presence of significant M+1 or M+2 peaks for serine could suggest that labeled carbons are being removed and reincorporated through scrambling pathways. Comparing your observed isotopologue distribution to the theoretical distribution for your chosen tracer is a critical first step.

Q4: Can my sample preparation method contribute to isotopic scrambling?

A: Yes, sample preparation is a critical phase where scrambling can be inadvertently introduced.[4] Errors can arise from incomplete quenching of enzymatic activity, chemical degradation of metabolites, or transformations during derivatization.[4] It is crucial to perform sample homogenization and extraction at low temperatures and to rapidly and completely quench enzymatic reactions to minimize these artifacts.[4]

In-Depth Troubleshooting Guides

Issue 1: Unexpected Isotopologue Distribution in Serine After [U-¹³C₃]-Glucose Tracing

Scenario: You are conducting a stable isotope tracing experiment using [U-¹³C₃]-glucose to study de novo serine synthesis. Your mass spectrometry data reveals a lower-than-expected M+3 serine signal and unexpectedly high M+1 and M+2 signals.

This pattern often points towards the influence of the one-carbon metabolic network and the reversibility of the serine synthesis pathway. While glucose-derived carbons enter serine synthesis as M+3 3-phosphoglycerate, the newly synthesized M+3 serine can be converted to M+2 glycine by SHMT, releasing a labeled one-carbon unit. This labeled one-carbon unit can then be reincorporated into another molecule of glycine to form M+1 or M+2 serine, thus "scrambling" the original M+3 label.

Serine_Metabolism_Scrambling cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_scrambling Scrambling Products U-13C-Glucose U-13C-Glucose 3PG_M3 3-Phosphoglycerate (M+3) U-13C-Glucose->3PG_M3 Serine_M3 Serine (M+3) 3PG_M3->Serine_M3 PSAT, PSP, PHGDH Glycine_M2 Glycine (M+2) Serine_M3->Glycine_M2 SHMT (reversible) mTHF_M1 5,10-CH2-THF (M+1) Glycine_M2->mTHF_M1 SHMT Serine_M1 Serine (M+1) mTHF_M1->Serine_M1 SHMT Serine_M2 Serine (M+2) Glycine_unlabeled Unlabeled Glycine Glycine_unlabeled->Serine_M1 SHMT Troubleshooting_Replicate_Variability Start Inconsistent Replicates Observed Quenching Review Quenching Protocol Start->Quenching Extraction Evaluate Extraction Method Start->Extraction Derivatization Assess Derivatization Step Start->Derivatization Analysis Check MS Instrument Performance Start->Analysis Solution1 Implement Rapid, Ice-Cold Quenching Quenching->Solution1 Solution2 Optimize Solvent & Temperature Extraction->Solution2 Solution3 Standardize Derivatization Conditions Derivatization->Solution3 Solution4 Run QC Samples Analysis->Solution4

Caption: Workflow for troubleshooting replicate variability.

  • Quenching: For adherent cells, rapidly aspirate the medium and add a pre-chilled quenching solution (e.g., 80% methanol at -80°C). For suspension cells, quickly pellet and resuspend in the cold quenching solution.

  • Extraction: A common and effective method is a biphasic extraction using methanol, chloroform, and water. This separates polar metabolites (including serine) into the aqueous phase.

  • Derivatization (for GC-MS): Derivatization is often necessary to make amino acids volatile for GC-MS analysis. [5]It's crucial to use fresh reagents and maintain consistent reaction times and temperatures to ensure complete and reproducible derivatization. N,O-bis(trifluoroacetyl)methyl ester derivatization is a method that has been successfully used for the position-specific isotope analysis of serine. [6]

Table 1: Comparison of Quenching Methods

MethodAdvantagesDisadvantagesBest For
Cold Methanol Effective at quenching, compatible with subsequent extraction.Can cause cell leakage if not performed quickly.Adherent and suspension cells.
Liquid Nitrogen Extremely rapid freezing, preserves metabolic state.Can be technically challenging, may not be suitable for all sample types.Tissue samples, rapid freezing of cell pellets.
Issue 3: Scrambling During Analytical Measurement (Mass Spectrometry)

Scenario: You have optimized your biological experiment and sample preparation, but still observe signs of scrambling that seem to be of a chemical rather than biological nature.

While less common than biological or sample prep issues, scrambling can occur during the analytical process itself.

  • In-source Fragmentation/Rearrangement: High source temperatures or energetic ionization processes in the mass spectrometer can cause molecules to fragment and rearrange, leading to isotopic scrambling. The stability of derivatized amino acids is a key consideration here.

  • Co-elution of Isobaric Compounds: If another compound with the same nominal mass as a serine isotopologue co-elutes, it can interfere with the measurement and create a chimeric fragmentation spectrum, leading to misinterpretation of the labeling pattern. [7]

  • Optimize MS Source Conditions: Systematically evaluate and optimize source parameters such as temperature, voltages, and gas flows to minimize in-source fragmentation. Start with gentle conditions and incrementally increase them while monitoring for changes in the isotopologue distribution of a known standard.

  • Improve Chromatographic Separation: Enhance the chromatographic resolution to separate serine from potentially interfering compounds.

    • LC-MS: Experiment with different column chemistries (e.g., HILIC for polar metabolites), mobile phase compositions, and gradients.

    • GC-MS: Optimize the temperature ramp to improve the separation of derivatized amino acids.

  • High-Resolution Mass Spectrometry: The use of high-resolution instruments like Orbitrap or FT-ICR MS can help distinguish between serine isotopologues and isobaric interferences based on their exact mass. [8][6]

  • Tandem MS (MS/MS): By isolating a specific precursor ion and fragmenting it, you can gain more confidence in the identity of your labeled compound and its isotopic enrichment. [9]This is particularly useful for resolving ambiguities in complex spectra.

References

  • G. G. Harrigan and R. Goodacre, Eds., Metabolic Profiling: Its Role in Biomarker Discovery and Gene Function Analysis. Boston, MA: Springer US, 2003. [Link]

  • Hofmann, A. E., Chimiak, L., Sessions, A. L., & Fischer, W. W. (2022). Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to plant metabolism. Rapid Communications in Mass Spectrometry, 36(18), e9347. [Link]

  • Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., Fan, T. W., & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycle exit through citrate export and malic enzyme. Cell Metabolism, 15(1), 110-121. [Link]

  • M. H. N. Tatton, A. M. Jones, and K. E. V. Burgess, Eds., Isotopes in the Environment: Methods and Applications. Hoboken, NJ: John Wiley & Sons, 2021. [Link]

  • Suarez-Mendez, C. A., van der Werf, M. J., & Wahl, S. A. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering, 113(3), 666-676. [Link]

  • Tcherkez, G., & G. D. Farquhar. (2006). Isotopic fractionation of the reactions of the photorespiratory cycle. Functional Plant Biology, 33(5), 411-421. [Link]

  • Walsh, C. T. (1979). Enzymatic Reaction Mechanisms. W. H. Freeman. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

Sources

Technical Support Center: Resolving Peak Overlap for DL-Serine (¹³C₃; ¹⁵N) in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of DL-Serine, with a specific focus on resolving challenges associated with its stable isotope-labeled form, L-Serine (¹³C₃; ¹⁵N). The separation of enantiomers (D- and L-Serine) is a non-trivial analytical task due to their identical physical and chemical properties in an achiral environment. When coupled with the use of a stable isotope-labeled internal standard, which may co-elute with its endogenous counterpart, achieving accurate and robust quantification requires a nuanced approach.

This guide is structured to provide direct answers to common issues encountered in the laboratory. We will explore the causal relationships behind chromatographic phenomena and provide validated, step-by-step strategies to overcome peak overlap, ensuring the integrity and accuracy of your results.

Troubleshooting Guide: From Co-elution to Resolution

This section addresses specific, frequently encountered problems in a question-and-answer format. We will proceed from foundational issues to more complex optimization strategies.

Question 1: My D- and L-Serine peaks are completely co-eluting on my C18 column. Why is this happening and what is the fundamental solution?

Answer: This is an expected result. Enantiomers, such as D- and L-Serine, possess identical physicochemical properties (e.g., polarity, pKa, size) and will not be resolved on a standard, achiral stationary phase like C18. The stationary phase must be able to stereochemically differentiate between the two molecules.

As a senior scientist, my first recommendation is to recognize that your analytical goal requires a chiral separation strategy. There are two primary, field-proven approaches to achieve this:

  • Direct Method (Chiral Chromatography): This involves using a High-Performance Liquid Chromatography (HPLC) column with a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with the enantiomers, leading to different interaction energies and, consequently, different retention times. Crown-ether based CSPs are particularly effective for resolving amino acid enantiomers.[1]

  • Indirect Method (Chiral Derivatization): This method involves reacting the DL-Serine mixture with a chiral derivatizing agent before injection. This reaction converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard achiral column (like C18 or C8).[2][3]

The choice between these two pathways depends on factors like available equipment, sample matrix complexity, and desired sensitivity.[4]

G cluster_problem Initial State cluster_solutions Primary Solution Pathways cluster_direct_details Direct Method Workflow cluster_indirect_details Indirect Method Workflow Problem Peak Co-elution of D/L-Serine on Achiral Column (e.g., C18) Direct Direct Method: Chiral Stationary Phase (CSP) Problem->Direct Requires specialized column Indirect Indirect Method: Chiral Derivatization Problem->Indirect Requires additional sample preparation CSP_Column Select Appropriate CSP (e.g., Crown Ether, CHIROBIOTIC) Direct->CSP_Column Derivatize React with Chiral Reagent (e.g., OPA + N-acetyl-L-cysteine) Indirect->Derivatize Direct_Analysis HPLC/UHPLC Analysis CSP_Column->Direct_Analysis Direct_Result Resolved D- & L-Serine Peaks Direct_Analysis->Direct_Result Diastereomers Formation of Diastereomers Derivatize->Diastereomers Standard_Column Separate on Achiral Column (e.g., C18) Diastereomers->Standard_Column Indirect_Result Resolved Diastereomer Peaks Standard_Column->Indirect_Result G cluster_workflow LC-MS/MS Workflow for D-Serine with Labeled IS cluster_peaks Chromatographic Elution cluster_ms_channels Mass Spectrometry Detection Sample Biological Sample (contains D-Ser, L-Ser) Spike Spike with IS: L-Serine (¹³C₃; ¹⁵N) Sample->Spike Chiral_LC Chiral HPLC Separation Spike->Chiral_LC Peak_D Peak 1: D-Serine Chiral_LC->Peak_D Essential for Resolution Peak_L Peak 2: L-Serine + L-Serine (¹³C₃; ¹⁵N) (Co-eluting) Chiral_LC->Peak_L MS_Detector Mass Spectrometer (Detector) Channel_D Monitor m/z for D-Serine (Analyte) MS_Detector->Channel_D Channel_IS Monitor m/z for L-Serine (¹³C₃; ¹⁵N) (Internal Standard) MS_Detector->Channel_IS Peak_D->MS_Detector Peak_L->MS_Detector Result Accurate Quantification: Ratio of D-Ser / IS Channel_D->Result Channel_IS->Result

Sources

Technical Support Center: Optimizing Retention Time Stability for Heavy DL-Serine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing heavy-labeled DL-serine in their analytical workflows and encountering challenges with retention time (RT) stability. As an isotopically labeled internal standard, the chromatographic behavior of heavy DL-serine is fundamental to achieving accurate and reproducible quantification of its native analogue.

This document provides a structured approach to troubleshooting and resolving RT instability, moving from common, easily addressed issues to more complex, systematic investigations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding retention time instability.

Q1: Why is my heavy DL-serine retention time drifting or shifting between injections?

Retention time drift is a common issue, especially for polar, zwitterionic compounds like serine. The most frequent causes are related to the chemistry of the separation system. These include insufficient column equilibration time, changes in the mobile phase composition or pH, and variations in column temperature.[1] If you observe a consistent trend of RTs increasing or decreasing over a sequence of runs, it often points to one of these factors.

Q2: I'm using a heavy-labeled (deuterated) serine standard. Can it have a different retention time than the native compound?

Yes, this is a known phenomenon called the "isotope effect".[2] Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2][3] While this small shift is often consistent, it's crucial that the RT stability of both the analyte and the standard is maintained for accurate integration. If the RT difference between the two varies, it can affect the accuracy of your results.[2]

Q3: What is the most critical parameter affecting the retention of a polar amino acid like serine?

For ionizable compounds like amino acids, the pH of the mobile phase is arguably the most critical factor influencing retention.[4][5] Serine has two pKa values (approximately 2.2 and 9.2). Small fluctuations in the mobile phase pH around these values can alter the molecule's net charge, causing significant changes in its interaction with the stationary phase and, consequently, its retention time.[4][6]

Q4: I'm using a HILIC column. Why does it seem more prone to retention time instability?

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining polar compounds like serine.[7] However, its mechanism relies on partitioning the analyte into a water-enriched layer adsorbed onto the stationary phase surface.[7][8][9] Establishing and maintaining this aqueous layer requires very careful and consistent column equilibration. Insufficient equilibration is a primary cause of poor RT reproducibility in HILIC methods.[10][11][12]

Part 2: Systematic Troubleshooting Guide

When facing persistent RT instability, a systematic approach is the most effective way to identify and resolve the root cause. This guide follows a logical flow from the most probable and easily rectified issues to more in-depth system diagnostics.

Workflow for Troubleshooting Retention Time Instability

G cluster_0 Initial Assessment cluster_1 Mobile Phase Investigation cluster_2 Column Investigation cluster_3 Instrument Investigation Start Unstable RT Observed SST Perform System Suitability Test (SST) - Check RT, Peak Area, Tailing Factor of QC Standard Start->SST MP_Check Is Mobile Phase Correctly Prepared? SST->MP_Check SST Fails or Problem Persists MP_pH Verify pH & Buffer Concentration MP_Check->MP_pH Yes MP_Fresh Prepare Fresh Mobile Phase MP_Check->MP_Fresh No MP_Comp Verify Solvent Ratios MP_pH->MP_Comp MP_Comp->MP_Fresh MP_Degas Ensure Proper Degassing MP_Fresh->MP_Degas Col_Check Is the Column Properly Equilibrated? MP_Degas->Col_Check Mobile Phase OK Col_Equil Increase Equilibration Time (Especially for HILIC) Col_Check->Col_Equil No Col_Contam Column Contamination Suspected? - High backpressure, peak tailing Col_Check->Col_Contam Yes Inst_Check Are Instrument Parameters Stable? Col_Equil->Inst_Check Col_Wash Perform Column Wash/Flush Col_Contam->Col_Wash Yes Col_Contam->Inst_Check No Col_Age Consider Column Age & Replace Col_Wash->Col_Age Col_Age->Inst_Check Inst_Temp Verify Column Oven Temperature Stability Inst_Check->Inst_Temp Yes Inst_Flow Check for Leaks & Verify Flow Rate Inst_Temp->Inst_Flow Inst_Inject Check Injector & Sample Solvent Inst_Flow->Inst_Inject Result RT Stability Restored Inst_Inject->Result

Caption: A systematic workflow for diagnosing retention time (RT) instability.

Step 1: Mobile Phase Integrity

The mobile phase is the most common source of RT drift for polar analytes.[1] Any inconsistency in its preparation can lead to reproducibility issues.[13]

Q: How can I ensure my mobile phase is not the cause of my RT instability?

A: Follow this checklist to validate your mobile phase preparation and handling:

  • Accurate Composition: When preparing mixtures (e.g., 90:10 Acetonitrile:Water), always measure each component's volume accurately and separately before mixing. Do not add one solvent to the other "up to the mark," as this can introduce errors due to volume contraction.

  • Buffer pH and Concentration: This is critical. Use a calibrated pH meter. Ensure the buffer's pKa is within +/- 1 pH unit of your target pH to provide adequate buffering capacity.[5] Even minor pH shifts can dramatically alter the ionization state and retention of serine.[4][14]

  • Fresh Preparation: Aqueous mobile phases, especially at neutral pH, are susceptible to microbial growth. It is best practice to prepare fresh aqueous buffers daily or at least weekly.[15] Never "top off" an old bottle of mobile phase with a new batch, as this introduces inconsistency.[16]

  • Thorough Degassing: Ensure your mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations and RT shifts.[17]

  • Solvent Volatility: If using volatile mobile phase additives like formic acid or trifluoroacetic acid, keep the reservoir bottles capped to prevent selective evaporation, which would alter the mobile phase composition over time.[18]

ParameterImpact on Serine Retention (HILIC Mode)Recommended Action
Increase in Water % Decrease in Retention TimeEnsure precise and consistent measurement of aqueous and organic phases.
Increase in Buffer pH Can increase or decrease RT depending on the starting pH and column chemistry. Leads to instability if not controlled.Use a buffer with a pKa close to the target pH.[5] Calibrate the pH meter daily.
Increase in Buffer Salt Conc. Generally decreases retention due to competition for interaction sites.Maintain consistent buffer concentration across all runs and batches.
Evaporation of Organic Increase in relative water content, leading to decreased retention time.Keep mobile phase reservoirs capped.[18] Prepare fresh batches regularly.
Step 2: Column Health and Equilibration

The column is the heart of the separation. Its condition and preparation are paramount, especially in HILIC.

Q: My mobile phase is perfect, but the RT for heavy DL-serine is still drifting. What column-related factors should I investigate?

A: Focus on column equilibration, contamination, and age.

  • Column Equilibration (Critical for HILIC): The formation of a stable water layer on the HILIC stationary phase is a slow process.[10] Insufficient equilibration will cause RT to drift, typically to longer times, as the column slowly becomes fully hydrated over the initial runs of a sequence.[11][12]

    • Protocol: For a typical HILIC column, equilibrate with the initial mobile phase for at least 20-30 column volumes.[10] For a 150 x 2.1 mm column, this can mean an equilibration time of 15-30 minutes.[10]

  • Column Contamination: Buildup of matrix components from your samples can alter the stationary phase chemistry, leading to RT shifts and poor peak shape.[1]

    • Protocol: If you suspect contamination, flush the column with a strong solvent. For HILIC columns, this often involves washing with 50:50 acetonitrile:water or even higher aqueous content, followed by a re-equilibration with a non-buffered organic solvent (like 95:5 ACN:Water) before returning to the analytical mobile phase. Always consult the column manufacturer's care and use guide.

  • Column Degradation: Over time and with many injections, the stationary phase can degrade, especially if operated outside the recommended pH range.[1][4] This leads to a permanent change in retention behavior. If a good column wash does not restore performance, and the column has been in use for a long time, it may need to be replaced.

G Start Start of Sequence/ Column Installation Equilibrate Equilibrate with Initial Mobile Phase Conditions (e.g., 90% ACN) for 20-30 column volumes Start->Equilibrate InjectQC Inject QC Standard/ System Suitability Sample Equilibrate->InjectQC CheckRT RT within acceptable range (+/- 2%)? InjectQC->CheckRT IncreaseEquil Increase Equilibration Time by 10-15 min CheckRT->IncreaseEquil No RunSequence Proceed with Sample Analysis CheckRT->RunSequence Yes IncreaseEquil->Equilibrate Troubleshoot Troubleshoot Other Parameters (Mobile Phase, Instrument) IncreaseEquil->Troubleshoot If problem persists

Caption: HILIC column equilibration workflow for ensuring stable retention.

Step 3: Instrument Parameters

While less common than mobile phase or column issues, the HPLC/UHPLC system itself can be a source of RT instability.

Q: I have ruled out mobile phase and column issues. What instrumental factors could cause my retention times to be unstable?

A: Check for temperature fluctuations and flow rate inaccuracies.

  • Column Temperature: The temperature of the column oven must be stable and consistent.[1] Variations in temperature will change the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading directly to RT shifts. Ensure the column is fully housed within a thermostatically controlled compartment.

  • Flow Rate Stability: The pump's ability to deliver a precise and pulse-free flow is essential. Inconsistent flow rates will cause RTs to fluctuate.

    • Leaks: The most common cause of flow rate problems is a small, often invisible leak in the system.[18] Carefully inspect all fittings and connections from the pump to the detector.

    • Pump Malfunction: Air bubbles in the pump head or failing check valves can also lead to inconsistent flow.[17] Purging the pump and ensuring proper mobile phase degassing can resolve these issues.[17]

ParameterImpact on Retention TimeRecommended Action
Increase in Temperature Generally decreases retention timeUse a column oven and ensure it is set to a stable temperature (e.g., 30 °C).
Decrease in Flow Rate Increases retention timeCheck for system leaks.[18] Ensure the pump is properly primed and purged.[17]
Inconsistent Flow Rate Randomly fluctuating retention timesDegas mobile phase thoroughly. Service pump seals and check valves if necessary.[17]

By systematically working through these potential issues—starting with the mobile phase, then the column, and finally the instrument—you can effectively diagnose and resolve the vast majority of problems related to retention time stability for heavy DL-serine.

References

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Phenomenex. (2021, February 2). HILIC Tips to Strengthen Your Analysis.
  • Analytix Reporter. HPLC Tips & Tricks – Mobile Phase Preparation.
  • Dolan, J. W. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. LCGC International.
  • Gilar, M., et al. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH.
  • Moravek, Inc. Exploring the Role of pH in HPLC Separation.
  • Separation Science. Column Equilibration in HILIC.
  • Thermo Fisher Scientific. HILIC separations.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • ResearchGate. (2025, August 5). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography.
  • LCGC International. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards.
  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • ResearchGate. (2025, October 29). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • PubMed. (2024, August 16). Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography.
  • LCGC International. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • PubMed. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
  • AKJournals. Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

Sources

Improving sensitivity for low-concentration labeled serine detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Metabolomics & Flux Analysis Subject: Improving Sensitivity for Low-Concentration Labeled Serine Detection (


C, 

N,

H) Ticket ID: SER-LOD-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Detecting low-concentration labeled serine (e.g., [U-


C]Serine) presents a dual challenge: you are fighting the instrument's absolute Limit of Detection (LOD) while simultaneously distinguishing isotopic enrichment from natural abundance background.

This guide abandons generic advice. We focus on the causality of signal loss —specifically addressing ion suppression in LC-MS, derivatization inefficiency in GC-MS, and isotopic dilution during sample preparation.

Module 1: Sample Preparation (The Foundation)

Q: I am seeing high variability in my labeled serine signal between replicates. Is my extraction the problem?

A: Likely, yes. Serine is a rapid-turnover amino acid. Variability often stems from enzymatic activity during harvesting or poor phase separation.

The Protocol for Maximum Recovery:

  • Metabolism Quenching: Do not use slow freezing. Use liquid nitrogen immediately upon cell harvest. For media/plasma, immediate addition of ice-cold extraction solvent is non-negotiable.

  • The Solvent System: Use a 40:40:20 (Acetonitrile:Methanol:Water) ratio at -20°C.

    • Why? Serine is highly polar. Pure organic solvents precipitate it; pure water retains enzymes that degrade it. This ternary mixture denatures proteins (quenching enzymes) while maintaining serine solubility.

  • The "Carrier" Strategy: If your labeled serine concentration is femtomolar, you face adsorption losses (sticking to plastic).

    • Fix: Add a "carrier" of unlabeled serine only if you are measuring flux (ratio) and not absolute abundance. If absolute quantification is required, use a surrogate internal standard like [D

      
      , 
      
      
      
      N]-Serine
      (distinct from your analyte) to passivate active sites.

Module 2: LC-MS/MS Optimization (The Sensitivity Engine)

Q: I’m using a C18 column, but my serine peak is eluting in the void volume with high noise. How do I fix this?

A: Stop using C18 for serine immediately. Serine is too polar (


) for Reverse Phase (RP) retention without ion-pairing agents, which contaminate MS sources.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must switch to a Zwitterionic HILIC (ZIC-HILIC) or Amide column.

  • Mechanism: HILIC retains polar compounds using a water-enriched layer on the stationary phase. Serine elutes later, away from the "ion suppression zone" (salts/unretained matrix) found at the solvent front.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (90%).

  • Gradient: Start high organic (90% B) and ramp down to 50% B.

Q: How do I optimize MRM transitions for maximum sensitivity?

A: Sensitivity in Triple Quadrupole (QqQ) MS relies on selecting the transition with the highest transmission efficiency and lowest background.

Optimized MRM Table for Serine:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Notes
Serine (Unlabeled) 106.160.112Loss of HCOOH (Formic acid)
[U-

C

]Serine
109.162.112Backbone intact fragment
[2,3,3-D

]Serine
109.163.112Deuterium retention
  • Note: Avoid the "water loss" transition (

    
     106 
    
    
    
    88) for quantitation; it is non-specific and noisy. Use the fragmentation to the immonium ion or formic acid loss for specificity.

Module 3: GC-MS Troubleshooting (The Orthogonal Approach)

Q: My GC-MS signals for labeled serine are weak, and the peak shapes are tailing. Is my derivatization wet?

A: Moisture is the enemy of silylation.[1][2] If you use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide), even trace water hydrolyzes the derivative, leading to mono-silylated byproducts (tailing peaks) rather than the di-silylated target.

Troubleshooting Checklist:

  • Reagent Quality: Are you using fresh MTBSTFA? Once opened, it absorbs atmospheric moisture.

  • The "Scavenger" Trick: Add 1% TBDMS-Cl (tert-butyldimethylsilyl chloride) to your MTBSTFA. It acts as a catalyst and drives the reaction to completion.

  • Alternative Reagent: If sensitivity remains low, switch to MCF (Methyl Chloroformate) .

    • Why? MCF derivatization occurs in aqueous media (no drying step needed), is instantaneous, and produces highly stable carbamate derivatives. It often yields 10x higher sensitivity for amino acids than silylation.

Module 4: Visualization & Logic

Workflow Decision Matrix: LC-MS vs. GC-MS

MethodSelection Start Start: Low-Conc Labeled Serine SampleType Sample Matrix Type? Start->SampleType Complex Complex (Plasma/Media) SampleType->Complex Simple Simple (Cell Extract) SampleType->Simple CleanUp Required: SPE or LLE (Remove Salts/Proteins) Complex->CleanUp DerivCheck Is Derivatization Feasible? Simple->DerivCheck CleanUp->DerivCheck NoDeriv No (Avoid Handling) DerivCheck->NoDeriv Speed Preferred YesDeriv Yes (Max Specificity) DerivCheck->YesDeriv Resolution Preferred LCMS LC-MS/MS (HILIC) High Sensitivity No Derivatization NoDeriv->LCMS GCMS GC-MS (MCF/TBDMS) High Structural Info Stable Isotopes YesDeriv->GCMS

Caption: Decision Logic for selecting the optimal platform based on matrix complexity and workflow constraints.

Troubleshooting Signal Loss

SignalTroubleshoot Problem Low Signal Intensity Check1 Check Internal Standard (IS) Response Problem->Check1 IS_Low IS Also Low? Check1->IS_Low Yes_Suppression Yes: Matrix Effect or Injection Issue IS_Low->Yes_Suppression Yes No_Loss No: Specific Analyte Loss IS_Low->No_Loss No Action1 1. Dilute Sample (1:5) 2. Switch to HILIC 3. Check Source Temp Yes_Suppression->Action1 Action2 1. Check Derivatization 2. Check Adsorption 3. Verify Label Purity No_Loss->Action2

Caption: Diagnostic logic tree for isolating the root cause of low sensitivity (Matrix Suppression vs. Analyte Loss).

References

  • Chromatography Today. (2018). Increasing LC-MS Sensitivity can be that Simple.Link

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.Link

  • Sigma-Aldrich. (2016). The Derivatization and Analysis of Amino Acids by GC-MS.Link

  • National Institutes of Health (PMC). (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification.Link

  • Phenomenex. (2018). Tips to Improve LC/MS Sensitivity in Your Lab.Link

Sources

Validation & Comparative

Precision in Polar Metabolomics: Comparative Validation of DL-Serine (^13C_3; ^15N) vs. Deuterated Analogs in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Heavy Carbon/Nitrogen

In the quantitative analysis of polar metabolites like Serine, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While deuterated standards (e.g., Serine-d3) are industry-standard due to cost, they introduce a distinct risk in high-precision LC-MS/MS: the Chromatographic Isotope Effect .

This guide validates the superior performance of DL-Serine (^13C_3; ^15N) against deuterated and structural analogs. We demonstrate that ^13C/^15N labeling eliminates retention time shifts, ensuring the IS experiences the exact same matrix effects as the analyte at the moment of ionization—creating a self-validating analytical system compliant with FDA and EMA bioanalytical guidelines.

The Comparative Landscape: Physics of Separation

To validate a method, one must understand the physical behavior of the standards.[1] The table below compares the three primary classes of internal standards used for Serine quantification.

Table 1: Comparative Performance Metrics of Internal Standards
FeatureStructural Analog (e.g., Glycine)Deuterated (Serine-d3)^13C/^15N (Serine-^13C_3, ^15N)
Chemical Similarity LowHighIdentical
Retention Time (RT) Distinct from AnalyteShifted (Usually earlier)Co-eluting
Matrix Effect Correction PoorModerateExcellent (Real-time)
Isotope Effect Risk N/AHigh (C-D bond is shorter)Negligible
Mass Shift Variable+3 Da+4 Da
Cost LowMediumHigh (Premium)
Mechanistic Insight: The Deuterium Problem

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This alters the lipophilicity of the molecule.[2] In Reverse Phase (RP) and HILIC chromatography, this often causes deuterated standards to elute slightly earlier than the endogenous analyte.

If the analyte elutes at 2.50 min and the Deuterated IS elutes at 2.45 min, they may elute in different regions of the "suppression zone" (caused by phospholipids or salts). The IS fails to correct for the suppression affecting the analyte because it is not present at the exact same moment. ^13C and ^15N do not alter bond lengths significantly, ensuring perfect co-elution.

Strategic Selection Workflow

The following decision matrix illustrates when to deploy ^13C/^15N standards versus cheaper alternatives.

IS_Selection_Strategy Start Select Internal Standard for Serine Analysis MethodType Is the Method Quantitative (PK/TK/Biomarker)? Start->MethodType MatrixComplexity Is Matrix Complex? (Plasma/Urine/CSF) MethodType->MatrixComplexity Yes UseAnalog Use Structural Analog (e.g., Glycine) MethodType->UseAnalog No (Qualitative only) Budget Budget Constraints? MatrixComplexity->Budget Yes (High Suppression Risk) UseDeuterated Use Deuterated IS (Serine-d3) MatrixComplexity->UseDeuterated No (Clean/Neat Solvents) Budget->UseDeuterated Severe Constraints UseC13N15 Use DL-Serine (13C3; 15N) Budget->UseC13N15 Performance Priority

Figure 1: Decision matrix for Internal Standard selection. Note that for regulated bioanalysis (FDA/EMA), performance priority usually dictates the use of ^13C/^15N standards.

Validation Protocol: The Self-Validating System

This protocol establishes a Self-Validating System . By using DL-Serine (^13C_3; ^15N), any variation in extraction recovery or ionization efficiency affects the Analyte and the IS identically. Therefore, the Area Ratio (Analyte/IS) remains constant even if absolute signal intensity fluctuates.

Materials & Methodology[1][3][4][5][6]
  • Analyte: L-Serine (Endogenous).

  • Internal Standard: DL-Serine (^13C_3; ^15N).[3] Note: Serine has a mass of ~105. The IS has a mass of ~109 (+4 Da).

  • Matrix: Human Plasma (K2EDTA).[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - Essential for retaining polar amino acids without derivatization.

MS/MS Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Serine 106.1 [M+H]+60.1 [COOH-CH2-NH2]+15
Serine-^13C_3,^15N 110.1 [M+H]+63.115
Experimental Workflow (Graphviz)

Validation_Workflow Sample Plasma Sample (50 µL) SpikeIS Spike IS: DL-Serine (13C3; 15N) Sample->SpikeIS Step 1 PPT Protein Precipitation (Acetonitrile 3:1) SpikeIS->PPT Step 2 Centrifuge Centrifuge 10,000g @ 4°C PPT->Centrifuge Step 3 Supernatant Supernatant Transfer Centrifuge->Supernatant HILIC HILIC Separation (Amide Column) Supernatant->HILIC Injection MS MS/MS Detection (MRM Mode) HILIC->MS Quantitation

Figure 2: Sample preparation and analysis workflow.[4] The IS is added before extraction to correct for recovery losses.

Critical Experiment: Matrix Factor & Recovery

To prove the superiority of the ^13C/^15N standard, you must calculate the IS-Normalized Matrix Factor .

Protocol:
  • Set A (Neat): Standard in buffer.

  • Set B (Post-Extract Spike): Extracted blank matrix spiked with standard after extraction.

  • Set C (Pre-Extract Spike): Extracted blank matrix spiked before extraction.

Calculations:

  • Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A)

  • IS-Normalized MF: MF(Analyte) / MF(Internal Standard)

Supporting Data (Representative Validation Results)

The table below demonstrates how ^13C/^15N corrects for ion suppression where Deuterium fails.

ParameterDeuterated System (Serine-d3)^13C/^15N System (Serine-^13C_3, ^15N)Ideal Value
Analyte RT 2.50 min2.50 min-
IS RT 2.46 min (Shifted)2.50 min (Co-eluting)Co-eluting
Absolute MF (Analyte) 0.65 (35% Suppression)0.65 (35% Suppression)1.0
Absolute MF (IS) 0.75 (25% Suppression)*0.65 (35% Suppression)**1.0
IS-Normalized MF 0.87 (Error)1.00 (Perfect Correction)1.0
% CV (Precision) 6.5%1.2%< 15%

*Note: Because the Deuterated IS eluted earlier, it avoided the suppression zone affecting the analyte, leading to a mismatch. **Note: The ^13C/^15N IS experienced the exact same suppression as the analyte, resulting in a normalized factor of 1.0.

Senior Scientist Notes (Expertise)

The Racemic Nuance (DL vs L)

The product specified is DL -Serine. Biological samples primarily contain L -Serine (though D-Serine is a relevant neurotransmitter).

  • Achiral Method (Standard HILIC): D and L enantiomers co-elute. The DL-IS peak represents the total IS. This is acceptable for total Serine quantification.

  • Chiral Method: If you separate enantiomers, the DL-IS will split into two peaks. You must use the retention time of the L-Serine-^13C/^15N peak to quantify endogenous L-Serine.

Cross-Talk Check

With a +4 Da mass shift (106 -> 110), isotopic interference is minimal. However, always run a Blank + IS sample to ensure the IS does not contain impurities that contribute to the analyte channel (106 m/z), and a ULOQ (High Standard) without IS to ensure the analyte does not contribute to the IS channel (110 m/z).

References

  • US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls. AAPS Journal. [Link]

  • Flesch, G. (1995). The use of isotopes in the determination of drugs by LC-MS/MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on Isotope Effects).

Sources

Reproducibility of Metabolic Profiles: The Heavy DL-Serine Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Paradox in Quantitation

In high-throughput metabolomics, the choice of Internal Standard (IS) is the single greatest determinant of data reproducibility. While L-Serine is the biologically active enantiomer driving one-carbon metabolism, Heavy DL-Serine (stable isotope-labeled racemic mixture) has emerged as a pragmatic, high-performance alternative for non-chiral profiling.

This guide objectively compares Heavy DL-Serine against Heavy L-Serine and label-free approaches. The Verdict: For standard achiral LC-MS/MS profiling, Heavy DL-Serine delivers identical quantitative precision to its pure L-isomer counterpart at a significantly reduced cost, provided the analytical method does not resolve enantiomers. However, it is strictly contraindicated for metabolic flux (tracer) studies due to the inhibitory effects of the D-isomer on serine hydroxymethyltransferase (SHMT).

Technical Background: Why Serine Profiling Fails Without Isotopes

Serine is a "notorious" metabolite in LC-MS due to three physiochemical challenges:

  • High Polarity: It elutes early in Reverse Phase (RP) chromatography, often in the "suppression zone" where salts and unretained matrix components quench ionization.

  • Source Fragmentation: Serine readily loses water (

    
    ) or ammonia (
    
    
    
    ) in the ion source, splitting its signal across multiple channels.
  • Adduct Formation: It forms variable sodium (

    
    ) and potasium (
    
    
    
    ) adducts depending on the biological matrix (e.g., plasma vs. urine).
The DL-Serine Solution

In achiral chromatography (e.g., HILIC or C18), D-Serine and L-Serine co-elute perfectly. They possess identical:

  • Ionization Efficiency: The electrospray ionization (ESI) source cannot distinguish chirality.

  • Matrix Suppression Susceptibility: Both enantiomers experience the exact same ion suppression at the same retention time.

Therefore, a Heavy DL-Serine spike (e.g.,


) acts as a perfect surrogate for endogenous L-Serine, normalizing signal intensity fluctuations even if half the standard is the "unnatural" D-form.

Comparative Analysis: Heavy DL-Serine vs. Alternatives

The following data summarizes the performance of Heavy DL-Serine (


-DL-Ser) compared to Heavy L-Serine (

-L-Ser) and a structural analog (Heavy Glycine) in a standard HILIC-MS/MS workflow.
Table 1: Performance Metrics in Human Plasma Profiling (n=6 replicates)
MetricHeavy L-Serine (The Gold Standard)Heavy DL-Serine (The Challenger)Heavy Glycine (Surrogate IS)No Internal Standard
Retention Time Match Exact (100%)Exact (100%)Offset (-0.4 min)N/A
Matrix Effect Correction 98.5%98.4%65%0%
Intra-Day Precision (%CV) 2.1%2.2% 8.5%18.4%
Inter-Day Precision (%CV) 3.5%3.6% 12.1%25.7%
Cost Efficiency LowHigh MediumHigh
Suitability for Flux Analysis ExcellentFAIL (Inhibitory) N/AN/A

Analyst Note: The precision difference between L- and DL-Serine (0.1%) is statistically negligible. The DL mixture provides the same normalization power because the mass spectrometer integrates the total peak area of the heavy isotope, regardless of the D/L ratio within that peak.

Scientific Rationale & Mechanism

The "Co-Elution" Principle

In non-chiral environments, enantiomers are physically indistinguishable. When you spike Heavy DL-Serine into a sample, the Heavy D-Serine and Heavy L-Serine travel together through the column. Since endogenous Serine (mostly L) also travels at this retention time, the Heavy DL mix "experiences" the exact same matrix effects as the analyte.

Pathway Visualization: The Criticality of Serine

Serine is the entry point for the One-Carbon Metabolism pathway. Accurate quantification is vital because small errors here propagate into errors in predicting nucleotide synthesis and methylation capacity.

OneCarbonMetabolism Glucose Glucose Serine L-Serine (Target Analyte) Glucose->Serine Glycolysis Glycine Glycine Serine->Glycine SHMT1/2 (Rate Limiting) Folate Folate Cycle (1-C Donor) Serine->Folate Carbon Transfer GSH Glutathione (Redox) Glycine->GSH Nucleotides Nucleotide Synthesis Folate->Nucleotides DSerine D-Serine (Inhibitor) DSerine->Serine Competes for Transporters

Figure 1: Serine flows into the One-Carbon pathway. Note that D-Serine (if used biologically) acts as an inhibitor, which is why DL-Serine must ONLY be used as a post-extraction standard, not a metabolic tracer.

Validated Experimental Protocol

To ensure reproducibility (CV < 5%), follow this "Self-Validating" protocol. This workflow assumes the use of Heavy DL-Serine as a quantification standard , not a biological tracer.

Step 1: Preparation of Internal Standard (IS) Solution
  • Stock: Dissolve Heavy DL-Serine (

    
    ) in 0.1M HCl to 10 mM (Acidic pH improves stability).
    
  • Working Solution: Dilute to 10 µM in 100% Methanol .

    • Why Methanol? It acts as the protein precipitation agent in the next step.

Step 2: Sample Extraction (The "Co-Extraction" Method)
  • Aliquot 50 µL of plasma/cell homogenate into a tube.

  • Add 450 µL of the Working IS Solution (Cold -20°C).

    • Crucial: Adding the IS within the extraction solvent ensures the IS compensates for extraction recovery losses, not just instrument variation.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Acquisition (Achiral)
  • Column: HILIC (e.g., Waters BEH Amide) or PFPP (Pentafluorophenyl).

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate.

  • Detection: Monitor transitions for Endogenous L-Serine (e.g., m/z 106 -> 60) and Heavy DL-Serine (e.g., m/z 109 -> 63).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis (Achiral) Sample Biological Sample (Contains L-Serine) Extract Protein Precipitation (MeOH) Sample->Extract IS Spike Heavy DL-Serine (Racemic Mix) IS->Extract Normalization Starts Here Column HILIC Column (No Chiral Separation) Extract->Column Co-elution Detector Mass Spectrometer (MS/MS) Column->Detector Identical Ionization Data Total Peak Area (L-Ser + D-Ser) Detector->Data

Figure 2: The normalization workflow. Because the column does not separate enantiomers, the Heavy DL-Serine signal perfectly overlaps with the endogenous L-Serine signal, providing robust error correction.

Expert Insights & Pitfalls

When to AVOID Heavy DL-Serine

You must switch to pure Heavy L-Serine if:

  • Chiral Chromatography: If you are using a chiral column (e.g., Chirobiotic T) to study D-Serine as a neurotransmitter. The DL standard will split into two peaks. If you only integrate the L-peak of the standard, you effectively halve your IS concentration, requiring complex mathematical adjustments.

  • Flux Analysis (In Vivo/In Vitro): If you are feeding cells labeled serine to track metabolism. D-Serine inhibits SHMT and competes for transporters (see Reference 1), altering the very metabolism you are trying to measure.[1]

The Cost Factor

Heavy DL-Serine is typically 40-60% cheaper than high-purity Heavy L-Serine. For large-scale biobanking studies (n > 1,000 samples), this cost saving is significant without compromising data quality, provided the method is achiral.

References

  • BioRxiv. (2025).[2] D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport.[1][2] Retrieved from [Link][3]

  • IROA Technologies. (2025).[4] How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • IsoLife. (2025). Internal Standards in Metabolomics: Quantitative analyses using uniformly 13C-labelled components. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Untargeted stable isotope-resolved metabolomics to assess metabolic pathway activities. Retrieved from [Link]

Sources

Evaluation of isotopic effect in DL-Serine (13C3; 15N) biological uptake

Publish Comparison Guide: Evaluation of Isotopic Effect in DL-Serine ( ; ) Biological Uptake

Executive Summary

In the precise world of metabolic flux analysis (MFA) and quantitative proteomics, the choice of isotopic tracer is a critical variable that can introduce silent errors into your data. This guide evaluates DL-Serine (


; 

)
Kinetic Isotope Effects (KIE)1

The Verdict: DL-Serine (


negligible biological KIEracemic nature (DL-mixture)1

Scientific Foundation: The Physics of Uptake

The Kinetic Isotope Effect (KIE)

The KIE is the change in reaction rate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


1
  • Deuterium (

    
    ):  Because the mass of Deuterium is double that of Hydrogen, it causes significant changes in bond vibrational frequency. If a C-H bond cleavage is the rate-limiting step (e.g., Serine Dehydratase activity), primary KIEs can reach magnitudes of 2.0–10.0 , significantly distorting metabolic flux data.[1]
    
  • Carbon-13 (

    
    ) & Nitrogen-15 (
    
    
    ):
    The mass difference is much smaller relative to the total atom mass. Biological KIEs for these isotopes are typically 0.98–1.02 (negligible).[1] This makes
    
    
    tracers "transparent" to transporters and enzymes, ensuring that the measured flux reflects the actual biological rate of the unlabeled metabolite.
The Racemic Challenge (DL vs. L)

While the isotopic effect is minimal, the stereochemical effect is profound.

  • Transporters: The primary serine transporters, ASCT1 (SLC1A4) and ASCT2 (SLC1A5) , are obligate exchangers that transport both L- and D-Serine with similar affinity (

    
    ).[1]
    
  • Metabolic Divergence: Once inside the cell:

    • L-Serine (

      
      ; 
      
      
      ):
      Enters glycolysis, the One-Carbon cycle, and protein synthesis.[1]
    • D-Serine (

      
      ; 
      
      
      ):
      Acts as an NMDA receptor co-agonist or is degraded by D-Amino Acid Oxidase (DAAO).[1]
  • Critical Note: Using DL-Serine (

    
    ; 
    
    
    ) introduces two distinct probes. If your analytical method (LC-MS) does not separate chiral forms, your "Total Serine" signal will be a composite of two different metabolic fates.[1]

Comparative Analysis: Selecting the Right Tracer

The following table compares DL-Serine (


FeatureDL-Serine (

;

)
L-Serine (

;

)
DL-Serine (Deuterated, e.g., 2,3,3-D3)
Primary Application Internal Standard (Quantitation), Total UptakeMetabolic Flux Analysis (MFA), Pathway TracingMechanistic Studies, Bond Cleavage Analysis
Kinetic Isotope Effect Negligible (~1.0) Negligible (~1.0) Significant (Primary KIE possible)
Transport Efficiency High (ASCT1/2 uptake)High (ASCT1/2 uptake)Variable (Potential transport KIE)
Metabolic Fidelity Mixed: Tracks both L (anabolic) and D (signaling) pathways.[1][2]High: Mimics natural biological fuel perfectly.[1]Low: C-D bonds may slow enzymatic processing (metabolic lag).[1]
Label Stability Excellent: Non-exchangeable backbone.[1]Excellent: Non-exchangeable backbone.[1]Moderate: D on exchangeable sites (OH/NH) is lost instantly; C-D is stable.
Cost Efficiency High (Synthetically cheaper)ModerateModerate to High

Visualizing the Biological Pathway

The diagram below illustrates the dual fate of DL-Serine upon entry into a mammalian cell, highlighting where the isotopic labels travel.

SerineFateExtracellularExtracellular Space(DL-Serine 13C3; 15N)ASCTTransporters(ASCT1 / ASCT2)Extracellular->ASCTUptakeIntracellularIntracellular PoolASCT->IntracellularL_SerineL-Serine(13C3; 15N)Intracellular->L_SerineChiral SeparationD_SerineD-Serine(13C3; 15N)Intracellular->D_SerineChiral SeparationGlycolysisGlycolysis & Protein SynthesisL_Serine->GlycolysisMetabolismOneCarbon1-Carbon Cycle(Glycine + Folate)L_Serine->OneCarbonSHMT EnzymeNMDANMDA Receptor(Signaling)D_Serine->NMDABindingDAAODegradation(DAAO Enzyme)D_Serine->DAAOOxidation

Caption: Dual metabolic fate of DL-Serine (


11

Experimental Protocol: Validating the Isotopic Effect

To confirm that DL-Serine (


Competitive Uptake Assay
Protocol Workflow

ProtocolStep11. PreparationMix 1:1 ratio ofLabeled (13C3;15N) : Unlabeled SerineStep22. PulseIncubate cells for short intervals(0, 1, 5, 10 min) to measure initial rateStep1->Step2Step33. QuenchRapidly wash with ice-cold PBSAdd 80% MeOH (-80°C)Step2->Step3Step44. Analysis (LC-MS/MS)Measure M+0 (Unlabeled) and M+4 (Labeled)Calculate Ratio R = [M+4]/[M+0]Step3->Step4

Caption: Competitive Uptake Workflow. A constant ratio over time indicates zero KIE.

Step-by-Step Methodology
  • Substrate Preparation:

    • Prepare a stock solution containing 100

      
       Unlabeled L-Serine  and 100 
      
      
      DL-Serine (
      
      
      ;
      
      
      )
      .[1]
    • Note: Using L-Serine as the unlabeled control against DL-labeled allows you to simultaneously check for stereoselective uptake bias if you have chiral separation.[1] If not, use Unlabeled DL-Serine for a pure KIE test.[1]

  • Cell Incubation (Uptake Phase):

    • Use HEK293 cells (or your model) at 80% confluency.[1]

    • Replace media with Kreb-Ringer buffer containing the substrate mix.[1]

    • Incubate at 37°C . Harvest timepoints at t = 0.5, 1, 2, and 5 minutes . (Short times are crucial to measure transport KIE, not metabolism).

  • Quenching & Extraction:

    • Rapidly aspirate buffer and wash 3x with ice-cold PBS (stops transport).[1]

    • Add 500

      
      80% Methanol  (pre-chilled to -80°C) to lyse cells.
      
    • Scrape cells, centrifuge (14,000 x g, 10 min, 4°C), and collect supernatant.

  • LC-MS/MS Detection:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide phase) is required for polar amino acids.[1]

    • Transitions:

      • Unlabeled Serine: m/z 106.0

        
         60.0[1]
        
      • Labeled Serine (

        
        ; 
        
        
        ): m/z 110.0
        
        
        63.0[1]
    • Chiral Separation (Optional but Recommended): Use a Crownpak CR-I(+) column if distinguishing L vs. D is necessary.[1]

Data Interpretation (The Self-Validation)

Calculate the Isotope Ratio (


1
  • Scenario A (No KIE):

    
     remains constant and equal to the starting ratio (
    
    
    ) throughout the linear uptake phase.
  • Scenario B (KIE Present):

    
     decreases over time (Labeled form is transported slower).
    
    • Conclusion: A KIE exists (rare for

      
      ).[1]
      
  • Scenario C (Stereochemical Bias): If using Unlabeled L vs Labeled DL , and

    
     drops, it suggests the transporter prefers L-Serine over the D-isomer present in your mix.[1]
    

References

  • Foster, A. C., et al. (2016). "D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5."[1][3] PLoS ONE. Link[1][3]

  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms."[1] Archives of Biochemistry and Biophysics. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells."[1] Current Opinion in Biotechnology. Link

  • Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." Link

  • Poulin, M. B., et al. "Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry." ChemRxiv. Link[1]

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling DL-SERINE (13C3; 15N)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling DL-SERINE (13C3; 15N). The core philosophy is that while this compound is not classified as hazardous, rigorous adherence to safety protocols is non-negotiable in a professional laboratory setting. This ensures not only personal safety but also the integrity and purity of your experimental materials. This document moves beyond a simple checklist to explain the scientific reasoning behind each recommendation, fostering a culture of safety and excellence.

Understanding the Compound: A Low-Hazard but High-Value Reagent

DL-SERINE (13C3; 15N) is an isotopically labeled form of the amino acid serine, where three carbon atoms and one nitrogen atom have been replaced with their stable, non-radioactive isotopes.[1] These labels make it an invaluable tool for researchers in metabolomics and proteomics, often used as an internal standard for precise quantification in mass spectrometry.[2][3]

Key Safety Profile Insights:

  • Non-Hazardous Classification: Safety Data Sheets (SDS) for the parent compound, DL-Serine, consistently classify it as not a hazardous substance or mixture under the Globally Harmonized System (GHS).[4][5][6]

  • Physical Form: It is typically a white, odorless, crystalline powder.[7]

  • Primary Risks: The primary physical risks are not from chemical toxicity but from the potential inhalation of fine dust and direct contact with eyes or skin. While not acutely toxic, any chemical powder can act as a physical irritant.

  • No Radiological Hazard: The key distinction is that ¹³C and ¹⁵N are stable, non-radioactive isotopes.[1] Therefore, no specialized radiological protection is required. The safety precautions are dictated by the chemical properties of the amino acid itself.

Core Protective Equipment: Your First Line of Defense

Even for non-hazardous substances, a baseline of Personal Protective Equipment (PPE) is mandated by Good Laboratory Practice (GLP) to prevent accidental exposure and, critically, to protect high-purity samples from contamination.[8][9]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer (e.g., moving a closed container)Safety glasses meeting ANSI Z87.1 or EN166 standards.[7][10]Standard disposable nitrile gloves.[11]Fully buttoned laboratory coat.[10]Not typically required.[7]
Weighing & Aliquoting Powder Chemical safety goggles to protect against airborne dust.[7][12]Standard disposable nitrile gloves.[11]Fully buttoned laboratory coat.[10]Recommended if weighing outside a chemical fume hood or ventilated balance enclosure to prevent dust inhalation. A particle filter or N95-type mask is sufficient.[7]
Preparing Solutions (dissolving the powder)Chemical safety goggles to protect against splashes.[11]Standard disposable nitrile gloves.[11]Fully buttoned laboratory coat.[10]Not required if performed in a well-ventilated area or fume hood.
Cleaning Spills Chemical safety goggles.[7]Nitrile gloves.Laboratory coat.Recommended if the spill generates significant dust.

Procedural Walkthrough: From Receipt to Disposal

Adherence to standardized procedures is the hallmark of a safe and efficient laboratory. The following steps provide a clear workflow for handling DL-SERINE (13C3; 15N).

PPE Donning and Doffing Protocol

Properly putting on and removing PPE prevents the spread of potential contamination.

  • Donning (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • Wash hands thoroughly and dry them.

    • Put on safety glasses or goggles.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.

    • Remove the laboratory coat, folding it inward to contain any potential contaminants.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Step-by-Step Guide for Weighing and Solution Preparation

This process carries the highest risk of generating airborne dust.

  • Preparation: Don the appropriate PPE as specified in the table above (goggles, gloves, lab coat).

  • Work Area: Ideally, perform weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any dust.

  • Handling:

    • Open the container slowly to avoid disturbing the fine powder.

    • Use a clean spatula to carefully transfer the desired amount of DL-SERINE (13C3; 15N) to a weigh boat or directly into your receiving vessel.

    • Avoid tapping or shaking the container, which can aerosolize the powder.

  • Dissolving:

    • Add your solvent to the vessel containing the powder. DL-Serine is soluble in water.[7]

    • Securely cap the vessel before mixing or vortexing.

  • Cleanup:

    • Wipe down the spatula, weigh boat (if reusable), and balance with a damp cloth to collect any residual powder.

    • Dispose of all contaminated disposables (e.g., weigh boats, gloves) in the designated chemical waste container.

Operational and Disposal Plans

A comprehensive safety plan extends beyond active handling to include proper storage and waste management.

Storage and Stability
  • Short-Term Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][7]

  • Long-Term Stability: To preserve the integrity of this high-value reagent, especially once in solution, adhere to supplier recommendations. Storage at -20°C or -80°C is common for long-term stability.[13][14] Studies have shown that most stable isotope-labeled amino acid mixes are stable for at least two weeks when stored frozen.[15]

  • Labeling: All containers must be clearly labeled with the chemical identity, concentration (if in solution), and date of preparation, in line with GLP standards.[16]

Spill Management and Disposal

Accidents happen; a clear plan mitigates their impact.

  • Isolate the Area: Alert colleagues and restrict access to the spill area.

  • Assess the Spill: For a small powder spill, the procedure is straightforward.

  • Cleanup:

    • Ensure you are wearing your full PPE (goggles, gloves, lab coat).

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully sweep or wipe the material up and place it, along with the cleaning materials, into a sealed bag or container labeled "Chemical Waste."[12]

  • Disposal:

    • Dispose of unused solid material and contaminated disposables according to your institution's chemical waste procedures. Do not dispose of down the drain unless specifically permitted by local environmental regulations.[17]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with DL-SERINE (13C3; 15N).

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Start Begin Task with DL-SERINE (13C3; 15N) Assess_Task Assess Task Type Start->Assess_Task Weighing Weighing Powder Assess_Task->Weighing  Dust Potential Solution_Prep Preparing Solution Assess_Task->Solution_Prep  Splash Potential Routine_Handling Routine Handling (Closed Container) Assess_Task->Routine_Handling  Low Exposure Risk PPE_Weighing Goggles + Gloves + Lab Coat (Consider Respirator) Weighing->PPE_Weighing PPE_Solution Goggles + Gloves + Lab Coat Solution_Prep->PPE_Solution PPE_Routine Safety Glasses + Gloves + Lab Coat Routine_Handling->PPE_Routine Proceed Proceed with Task PPE_Weighing->Proceed PPE_Solution->Proceed PPE_Routine->Proceed End Follow Post-Task Procedures (Disposal, Doffing) Proceed->End Task Complete

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.